Aniline phosphinate

Catalog No.
S730027
CAS No.
82395-88-8
M.F
C6H8NO2P
M. Wt
157.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniline phosphinate

CAS Number

82395-88-8

Product Name

Aniline phosphinate

IUPAC Name

aniline;phosphenous acid

Molecular Formula

C6H8NO2P

Molecular Weight

157.11 g/mol

InChI

InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2)

InChI Key

LEOOSTWEONVEMC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N.OP=O

Canonical SMILES

C1=CC=C(C=C1)N.OP=O

Chemical Identity and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and physicochemical data for aniline phosphinate. [1]

Property Value / Description
CAS Number 82395-88-8 [1]
Molecular Formula C₆H₈NO₂P [1]
Molecular Weight 157.11 g/mol [1]
IUPAC Name aniline; phosphenous acid [1]
SMILES C1=CC=C(C=C1)N.OP=O [1]
InChI Key LEOOSTWEONVEMC-UHFFFAOYSA-N [1]
Melting Point 113-115 °C [2]
Purity Available at 95% [2]
Physical State Solid (based on melting point) [2]
Storage Ambient temperature, under argon [2]

Synthesis and Experimental Context

While a specific, detailed protocol for synthesizing this compound was not found in the search results, several sources point to general methods and related chemical concepts.

  • General Synthesis Routes: Potential synthesis routes may involve a direct acid-base reaction between aniline and hypophosphorous acid (H₃PO₂), or phosphorylation of aniline using other phosphorus reagents. [1] The compound is classified as a salt or mixture of the aniline component and the phosphinate group. [1]
  • Related Polymerization Context: Aniline can be polymerized using layered copper phosphonate materials. In these reactions, the copper (Cu(II)) is thought to aid the oxidation of aniline by atmospheric oxygen but is itself reduced to bulk copper metal in the process. [3] This context is provided for experimental background and does not represent a direct synthesis method for this compound itself.

Toxicity and Safety Considerations

Handling this compound requires careful attention due to the known toxicity of its aniline component. [4]

  • Aniline Toxicity Profile: Aniline exposure is associated with the formation of methemoglobinemia, which reduces the blood's ability to carry oxygen. [4] [5] Chronic exposure in animals has led to splenic toxicity, including effects such as splenic congestion, hematopoiesis, and hemosiderosis. [4] The International Agency for Research on Cancer (IARC) has classified aniline as Group 3, "not classifiable as to its carcinogenicity to humans." [4]
  • Molecular Mechanisms: Early splenotoxic response to aniline involves oxidative stress, activating key signaling pathways like NF-κB and AP-1. This is linked to upstream activation of IκB kinases (IKKα/β) and MAPKs (ERK1/2, JNK1/2, p38), leading to increased expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. [5]

The following diagram illustrates this early signaling response to aniline exposure in the spleen, based on mechanistic studies. [5]

G Aniline Aniline OxidativeStress Oxidative Stress Aniline->OxidativeStress IKK IKKα/β Phosphorylation OxidativeStress->IKK MAPKs MAPK Phosphorylation (ERK, JNK, p38) OxidativeStress->MAPKs IkB_p65 IκBα / p65 Phosphorylation IKK->IkB_p65 NFkB NF-κB Activation IkB_p65->NFkB Cytokines ↑ Cytokine Gene Expression (IL-1, IL-6, TNF-α) NFkB->Cytokines AP1 AP-1 Activation MAPKs->AP1 AP1->Cytokines

Research Summary and Data Gaps

This technical guide consolidates the available identifiable data and chemical context for this compound. Key points for researchers include:

  • Available Data: Foundational chemical and physical property data is available from commercial chemical suppliers. [1] [2]
  • Critical Safety Information: The toxicity profile of the aniline component is well-documented and must inform all handling procedures. [4] [5]
  • Identified Gaps: Based on the current search, significant gaps exist regarding:
    • Detailed, optimized synthesis and purification protocols.
    • Specific biological activities or pharmacological applications.
    • Comprehensive toxicological data on the salt itself.
    • Solubility, stability, and other advanced physicochemical parameters.

References

Chemical Identity of Aniline Phosphinate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and structural data for aniline phosphinate:

Property Value
CAS Number 82395-88-8 [1]
Molecular Formula C₆H₈NO₂P [1]
Molecular Weight 157.11 g/mol [1]
IUPAC Name aniline; phosphenous acid [1]
SMILES C1=CC=C(C=C1)N.OP=O [1]
Structure Salt/complex of aniline (C₆H₅NH₂) and phosphinate (HPO₂) [1]

NMR Spectroscopy Guidance

For a compound like this compound, a multi-nuclear NMR approach is recommended for complete characterization.

  • ¹H NMR: This technique would show signals for the protons on the aniline ring (likely complex multiplets) and the amine group (a broad peak). However, these signals can sometimes overlap, making interpretation difficult in complex mixtures [2].
  • ³¹P NMR: This is a particularly powerful and often more informative technique for analyzing phosphorus-containing compounds [2]. Key advantages include:
    • Direct Quantification: The signal area is directly proportional to the number of phosphorus nuclei [2].
    • Minimal Overlap: A molecule typically has only one or a few phosphorus signals, and the chemical shift range is very broad (up to 2000 ppm), which greatly reduces the chance of signal overlap [2].
    • No Interference: Common deuterated NMR solvents do not contain phosphorus, so there is no interfering signal from the solvent [2].

The following diagram illustrates the recommended workflow for characterizing this compound using NMR spectroscopy.

G Start This compound Sample NMR Multi-Nuclear NMR Analysis Start->NMR H1 ¹H NMR Experiment NMR->H1 P31 ³¹P NMR Experiment NMR->P31 DataH Aromatic/Amine Proton Data H1->DataH Provides DataP Specific Phosphorus Environment P31->DataP Provides Result Full Structural Confirmation DataH->Result DataP->Result

How to Proceed with NMR Characterization

Given the absence of published data, here are practical steps you can take:

  • Theoretical Calculation: You can use computational chemistry software to predict the expected ¹H and ³¹P NMR chemical shifts for this compound, which provides a reference for comparison with experimental data.
  • Experimental Analysis:
    • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
    • Data Acquisition: Run both ¹H and ³¹P NMR experiments. The internal standard method is often simplest for quantification [2].
    • Signal Referencing: For ³¹P NMR, the chemical shift is typically referenced to an external standard of 85% phosphoric acid (set at 0 ppm) [3].

References

Synthetic Methods for Phosphinates and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key synthetic methods for creating phosphinates and related phosphorus compounds, which are foundational to understanding the field. Please note that specific data on stereochemical outcomes is not provided in the available sources.

Method Key Reagent/ Condition Product Notes / Potential Stereochemical Relevance
Radical Addition [1] Ethyl phosphinate, alkenes/alkynes, AIBN (initiator) H-phosphinates Radical reactions can lead to racemization at stereocenters unless controlled.
Stereospecific Addition [1] (-)-Menthyl phenylphosphinate, alkenes, radical or base catalysis Optically pure alkylphenylphosphinates Chiral auxiliary (menthol) can be used to control stereochemistry at the phosphorus center.
Alkylation [1] H-phosphinate esters, LHMDS (base), alkyl electrophiles Substituted phosphinates Alkylation of a phosphinate anion may proceed with inversion or retention of configuration.
Palladium Catalysis [1] H-phosphinates, aryl halides/Bismuths, Pd-catalyst Arylphosphinates Transition-metal catalysis can enable enantioselective synthesis with a chiral ligand.
Copper Catalysis [1] P-H compounds, aryl halides, Cu-catalyst, proline/pipecolinic acid ligand Arylphosphinates Ligands like proline can induce asymmetry in the C-P bond-forming step.

Detailed Experimental Protocols

Here are detailed procedures for two relevant synthetic methods:

1. Stereospecific Synthesis of Alkylphenylphosphinates [1] This protocol uses a chiral auxiliary to control stereochemistry.

  • Reagents: (-)-Menthyl phenylphosphinate, alkene, and a radical initiator (e.g., AIBN) or a base catalyst.
  • Procedure:
    • Add (-)-Menthyl phenylphosphinate and the alkene to an appropriate dry solvent in a reaction flask.
    • For the radical pathway, add AIBN and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). For the base-catalyzed pathway, add a suitable base (e.g., an alkoxide) and stir at room temperature or elevated temperature.
    • Monitor the reaction progress by TLC or ( ^{31}P ) NMR spectroscopy.
    • After completion, cool the reaction mixture and concentrate it under reduced pressure.
    • Purify the crude product via chromatography or recrystallization to obtain the optically pure alkylphenylphosphinate.
  • Key Considerations: The chiral menthyl auxiliary dictates the stereochemical outcome at the phosphorus center during the addition to the alkene. The choice between radical and base conditions may affect the reaction rate and selectivity for different alkenes.

2. Copper-Catalyzed P-Arylation of H-Phosphinates [1] This is a cross-coupling method to create a C-P bond with an aromatic ring.

  • Reagents: H-phosphinate, aryl halide, Copper catalyst (e.g., CuI), proline or pipecolinic acid as a ligand, and a base (e.g., K(_2)CO(_3)).
  • Procedure:
    • In a sealable reaction vessel, combine the H-phosphinate, aryl halide, copper catalyst, ligand, and base.
    • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).
    • Add a dry solvent (e.g., DMSO or DMF) via syringe.
    • Heat the reaction mixture with vigorous stirring (e.g., to 90°C).
    • Monitor the reaction by TLC or ( ^{31}P ) NMR.
    • After completion, cool the mixture to room temperature.
    • Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
    • Dry the combined organic extracts over anhydrous Na(_2)SO(_4), filter, and concentrate.
    • Purify the residue by flash chromatography to obtain the diarylphosphinate.
  • Key Considerations: This method is noted for using commercially available and inexpensive components. The use of a chiral variant of the proline or pipecolinic acid ligand could potentially render this transformation enantioselective.

Mechanistic Pathways in Phosphinate Synthesis

The following diagrams illustrate the general mechanistic pathways for the synthesis methods discussed. Controlling these pathways is key to influencing the stereochemistry of the final product.

Radical Addition Mechanism

f A Radical Initiator (AIBN) B Decomposition A->B C Initiation Radical R• B->C D H-Phosphinate HP(O)(OR)R' C->D Hydrogen Abstraction E Phosphinyl Radical •P(O)(OR)R' D->E F Alkene E->F Addition G Radical Addition F->G I Carbon Radical G->I H New C-P Bond Formed J Radical Termination (H-atom transfer) I->J from another H-P species K H-Phosphinate Product J->K

General mechanism for radical addition of H-phosphinates to alkenes.

Copper-Catalyzed Coupling Mechanism

f A Cu(I) Catalyst + Ligand D Aryl-Cu(III) Complex A->D with Ar-X B Oxidative Addition (if applicable) C Aryl-Halide C->D E H-Phosphinate HP(O)R₂ D->E F Metathesis E->F G Aryl-Cu(II)-P(O)R₂ F->G H Reductive Elimination G->H H->A Catalyst Regeneration I Arylphosphinate Product H->I

Proposed catalytic cycle for copper-catalyzed P-arylation.

Research Context and Further Directions

The available search results indicate that the specific control of stereochemistry in aniline-derived phosphinates remains a specialized topic. The provided methods, particularly the use of chiral auxiliaries and transition metal catalysis with chiral ligands, are standard and powerful approaches for controlling stereochemistry in organic synthesis that can be applied to this problem [1].

For a more targeted investigation, I suggest the following:

  • Refine Your Search: Use more specific terms in scientific databases like SciFinder or Reaxys. Searching for "enantioselective synthesis of phosphinamides" or "P-stereogenic compounds" may yield more directly relevant literature.
  • Consult Specialist Literature: Focus on recent review articles and primary research papers in specialized journals dedicated to phosphorus chemistry or asymmetric synthesis.

References

Conformational Analysis in a Related Phosphonate Ester

Author: Smolecule Technical Support Team. Date: February 2026

A kinetics and theoretical study investigated a stable phosphonate ester derived from 3,4-dichloroaniline [1]. The researchers aimed to determine the most stable isomer of the synthesized phosphonate ester (compound 4 in the study) between two possible configurations [1]:

  • Gauche arrangement with [(2S*, 3S*) or (2R*, 3R*)] configuration
  • Anti arrangement with [(2S*, 3R*) or (2R*, 3S*)] configuration

The following workflow illustrates the experimental and theoretical methods used to determine the stable configuration:

G Start Synthesis of Phosphonate Ester 4 Exp Experimental Data Collection Start->Exp Comp Computational Modeling Start->Comp NMR ¹H, ¹³C, and ³¹P NMR Analysis Exp->NMR XRay X-ray Crystallography Exp->XRay Result Result: Most Stable Isomer Identified NMR->Result Consistent with XRay->Result Consistent with HF HF/6-31G(d,p) Level Comp->HF B3LYP B3LYP/6-311++G(d,p) Basis Set Comp->B3LYP HF->Result Confirms B3LYP->Result Confirms

Workflow for determining the stable configuration of a phosphonate ester [1].

The key findings from this integrated approach were [1]:

  • The gauche arrangement with the [(2S*, 3S*) or (2R*, 3R*)] configuration was determined to be more stable than the anti arrangement.
  • This conclusion was consistent across all experimental data (1H, 13C, and 31P NMR and X-ray crystallography) and theoretical calculations.

The table below summarizes the key experimental and computational parameters from this study [1]:

Aspect Method/Technique Key Findings
Synthesis Reaction of triphenyl phosphite, dialkyl acetylenedicarboxylates, and 3,4-dichloroaniline (NH-acid) [1]. Generation of stable phosphonate ester 4 with two possible isomers [1].
Kinetic Studies UV spectrophotometry; monitoring at 330 nm; second-order rate constants; Arrhenius/Eyring plots [1]. Determined activation parameters (Ea, ΔH#, ΔS#, ΔG#); first step (k2) is rate-determining [1].
Structural Elucidation Experimental ¹H, ¹³C, ³¹P NMR; X-ray crystallography [1]. Experimental data was consistent with the gauche isomer [1].
Theoretical Calculations Ab initio methods: HF/6-31G(d,p) level; DFT method: B3LYP with 6-311++G(d,p) basis set [1]. Calculations confirmed the gauche arrangement is more stable than the anti arrangement [1].

How to Approach the Analysis for Aniline Phosphinate

For the specific case of This compound, the search results did not provide a direct conformational analysis. The compound was primarily listed in chemical databases with identifiers but without discussion of its spatial configuration [2] [3]. To obtain the data you need, I suggest the following approaches:

  • Perform Computational Chemistry Modeling: As demonstrated in the cited study, theoretical calculations are a powerful tool for determining stable conformers. You could apply Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set to calculate the relative energies of the gauche and anti forms of this compound and identify the global minimum.
  • Consult Specialized NMR Techniques: The search results indicate that protected amino acids can be used as chiral solvating agents for the enantiodiscrimination of phosphorus compounds using 31P NMR spectroscopy [4]. This technique could be adapted to study and differentiate conformers.
  • Refer to Broader Context: The synthesis and application of phosphorus-nitrogen compounds, including phosphoramidates and α-aminophosphonates, are active research areas due to their biological and medicinal relevance [5] [6]. The methodologies from these fields can often be applied to related compounds like this compound.

References

Aniline Phosphinate: A Synthetic Compound

Author: Smolecule Technical Support Team. Date: February 2026

The available information identifies aniline phosphinate as a man-made substance. The table below summarizes its key characteristics:

Property Description
CAS Number 82395-88-8 [1] [2]
Molecular Formula C6H8NO2P [1]
IUPAC Name aniline; phosphenous acid [1]
Source Commercial chemical suppliers [1] [2]
Purity Available at 95% purity [2]
Intended Use "For research use only. Not for human or veterinary use." [1]
Melting Point 113-115 °C [2]

Its structure consists of an aniline component combined with a phosphinate group, and it is classified as a mixture or salt [1]. Potential synthesis routes involve direct reactions between aniline and phosphorus-containing acids like hypophosphorous acid (H3PO2) [1].

The Contrast: Widespread Natural Phosphonates

While this compound itself is not natural, a broader class of organophosphorus compounds—the phosphonates—are produced by a wide variety of microbes [3] [4] [5].

  • Abundance and Role: Approximately 5% of sequenced bacterial genomes contain the genetic machinery for phosphonate biosynthesis [3]. These molecules are important in the global phosphorus cycle and often serve the producing organisms in roles such as scavenging scarce phosphorus or as toxins in chemical warfare against competitors [3].
  • Common Natural Phosphonates: The most common natural phosphonate is 2-aminoethylphosphonate (AEP), which is found in bacteria, protozoa, and mollusks [4] [5]. Other notable examples include the antibiotic fosfomycin and the herbicide phosphinothricin [5].
  • Biosynthetic Pathway: The vast majority of biological phosphonates are derived from a universal biosynthetic pathway [3] [5]. The key initial step is the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase (PepM).

The following diagram illustrates the common early steps in microbial phosphonate biosynthesis and the major branch points leading to different natural products.

G cluster_known Known Natural Phosphonates compound Key: PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy PEP Mutase (PepM) PnAA Phosphonoacetaldehyde (PnAA) PnPy->PnAA PnPy Decarboxylase (Ppd) Other Other Phosphonates (PnAla, PnAc, etc.) PnPy->Other Other Branch-point Enzymes AEP 2-Aminoethylphosphonate (AEP) PnAA->AEP AEP Transaminase (AEPT) HEP 2-Hydroxyethylphosphonate (HEP) PnAA->HEP Alcohol Dehydrogenase Fosfomycin e.g., Fosfomycin Precursors PnAA->Fosfomycin Branch-point Enzymes

Research Approaches for Natural Product Discovery

If your goal is to discover novel natural products, modern genomics provides powerful tools. The established pathway for phosphonate biosynthesis means the presence of the pepM gene serves as a reliable molecular marker [3] [5].

Researchers can analyze microbial genomes or environmental metagenomes for the pepM gene. By then examining the "gene neighborhood"—the other genes located nearby—scientists can predict the type of phosphonate molecule the pathway produces [3] [5]. This approach has revealed that a significant proportion (~13%) of these gene clusters do not match known pathways, strongly suggesting they produce novel phosphonates [5].

References

Application Note: Synthesis of Aniline Phosphinate

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This application note outlines a detailed laboratory-scale procedure for the synthesis of aniline phosphinate (CAS 82395-88-8), an organophosphorus compound with applications in pharmaceutical and agrochemical research. The protocol is designed for chemists and development professionals, emphasizing safety due to the hazardous nature of the starting materials. The proposed synthetic route involves an acid-base reaction between aniline and hypophosphorous acid [1].

Introduction & Rationale

This compound (C6H8NO2P, MW 157.11 g/mol) is classified as an organophosphorus compound and an aniline derivative [1]. It is structurally considered a salt or mixture of aniline and phosphenous acid [1]. While its specific bioactivity is less documented, organophosphorus compounds analogous to this compound are of significant interest due to their real or potential biological activity. They can act as false substrates or inhibitors for enzymes, leading to applications as agrochemicals, medicines, and bioactive intermediates [2]. The synthesis of phosphorus derivatives containing amino acid or aniline moieties can be challenging, often requiring complex reagents or hydrolysis steps [3]. The direct acid-base condensation proposed here offers a more straightforward, though not fully optimized, synthetic pathway [1].

Experimental Protocol

2.1. Proposed Synthetic Pathway The following diagram illustrates the proposed single-step synthesis of this compound from aniline and hypophosphorous acid.

G Aniline Aniline Reaction Step Reaction Step Aniline->Reaction Step Acid-Base Reaction H3PO2 H3PO2 H3PO2->Reaction Step This compound This compound Reaction Step->this compound Product Formation

2.2. Materials & Safety

Item Specification / Note
Aniline ACS reagent, ≥99.0%. Danger! Toxic by inhalation, skin contact, and ingestion. Causes methemoglobinemia [4].
Hypophosphorous Acid (H₃PO₂) 50% w/w aqueous solution. Danger! Corrosive and a strong reducing agent.
Diethyl Ether Anhydrous, for extraction. Warning! Highly flammable.
Equipment 250 mL round-bottom flask, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator.

Critical Safety Notes:

  • Personal Protective Equipment (PPE): Wear appropriate gloves (nitrile/neoprene), lab coat, and safety goggles. Perform all operations in a certified fume hood.
  • Aniline Toxicity: Aniline is rapidly absorbed through the skin and lungs. Skin contact can contribute to systemic toxicity, and effects may be delayed [4]. Its odor provides warning, but strict containment is mandatory.
  • Incompatibilities: Aniline reacts with strong oxidizers, strong acids, and alkalis [4].

2.3. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, place aniline (9.3 g, 9.1 mL, 0.1 mol). Cool the flask in an ice-water bath (~0-5 °C).
  • Addition: Slowly and dropwise, add a 50% w/w aqueous solution of hypophosphorous acid (6.6 g, ~5.7 mL, 0.1 mol) to the stirred aniline. Caution: The reaction may be exothermic. Maintain the temperature below 10 °C during the addition.
  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours. The formation of a solid precipitate (the product) may be observed.
  • Extraction (If Necessary): If the product does not fully precipitate, transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake gently and allow the layers to separate. If a solid forms at the interface, it can be collected by filtration.
  • Isolation: Collect the solid product by vacuum filtration. Wash the solid cake thoroughly with 2-3 small portions of cold diethyl ether (e.g., 10 mL each).
  • Drying: Dry the crude this compound to a constant weight under high vacuum.

2.4. Purification & Analysis The crude product can typically be purified by recrystallization from a suitable solvent system such as ethanol-water [5]. The expected physical and chemical properties of the final product are summarized below.

Property Expected Value / Description
Molecular Formula C₆H₈NO₂P [1]
Molecular Weight 157.11 g/mol [1]
CAS Number 82395-88-8 [1]
Appearance Solid (exact form and color not specified in sources)
IUPAC Name aniline; phosphenous acid [1]
SMILES C1=CC=C(C=C1)N.OP=O [1]

Characterization: The final product should be characterized by:

  • Melting Point: Determine using an Electrothermal apparatus [5].
  • FT-IR Spectroscopy: Record spectrum on a KBr pellet (4000-400 cm⁻¹) [5].
  • NMR Spectroscopy: Confirm structure by ¹H-NMR and ¹³C-NMR [5].

Troubleshooting & Method Notes

  • Low Yield: Ensure the hypophosphorous acid is fresh and of good quality. A large excess of acid does not typically improve yield and complicates purification. Extending the reaction time may be beneficial.
  • Product Purity: If the product is oily or impure, recrystallization is essential. The ethanol-water system is a common starting point for optimization [5].
  • Scale-Up: The protocol can be scaled up, but safety measures must be rigorously enforced. A study on a similar phosphonylation reaction showed that a tenfold scale-up was possible, albeit with a moderate decrease in yield [3].
  • Mechanism Note: The hydrolysis of phosphinate esters to phosphinic acids is a key reaction in this field. It can proceed via an AAc2 mechanism (involving water with P-O bond cleavage) or an AAl2 mechanism (involving water with C-O bond cleavage) [6].

References

aniline phosphinate preparation method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Aniline-derived phosphinates and their related phosphorus-containing compounds (such as phosphonates and phosphoramidates) represent a critically important class of organophosphorus compounds in medicinal and agricultural chemistry. These hybrids combine the structural features of anilines with the versatile chemistry of phosphorus, often resulting in compounds with enhanced biological activity, metal-chelating properties, and utility as intermediates or prodrugs [1] [2]. Their applications span from sorbents for metal recovery [1] to pharmaceutical intermediates and biocidal agents [3]. This document provides a detailed overview of modern synthetic methods, including catalytic cross-couplings, multicomponent reactions, and classical transformations, along with step-by-step experimental protocols designed for practical implementation in research and development settings.

Synthetic Methods Overview

The synthesis of aniline-phosphorus hybrids can be achieved through several strategic approaches, each with distinct advantages regarding atom economy, functional group tolerance, and operational simplicity. The most relevant methods for constructing these scaffolds include:

  • P-C Bond Forming Cross-Couplings: Modern transition-metal-catalyzed (Pd, Cu, Ni) reactions between phosphorus nucleophiles and aniline-derived aryl electrophiles (halides, pseudohalides) [4] [5].
  • Multicomponent Reactions (MCRs): One-pot condensations involving anilines, carbonyl compounds, and phosphorus reagents to form α-functionalized structures like α-aminophosphonates [1].
  • Classical P-N Bond Forming Reactions: The Atherton-Todd reaction, which phosphorylates amines, including anilines, under mild conditions [6] [2].

The table below summarizes the key characteristics of these primary synthetic routes.

Table 1: Comparison of Primary Synthetic Methods for Aniline-Phosphorus Hybrids

Method Type Key Reagents Typical Conditions Key Advantages Principal Limitations
Pd-Catalyzed Cross-Coupling [4] [5] Aryl halide (from aniline), H-phosphinate Pd(PPh3)4, Base, Microwave or 80-100°C High efficiency, broad functional group tolerance, retains stereochemistry Requires pre-functionalized aniline (e.g., as halide), use of precious metal catalyst
Cu-Catalyzed P-Arylation [4] [5] Aryl boronic acid or Iodonium salt, H-phosphonate Cu2O/1,10-phenanthroline, RT or mild heating Inexpensive catalyst, mild conditions, fast reaction times Can be sensitive to steric hindrance on the aryl ring
Multicomponent Reaction [1] Aniline, Aldehyde, Triphenyl phosphite LiClO4 catalyst, Acetonitrile, 20°C, 1-2 h One-pot atom economy, direct use of aniline, simple setup Limited to α-aminophosphonate products, aniline nucleophilicity can be a factor
Atherton-Todd Reaction [6] [2] Aniline, Dialkyl phosphite CCl4, Trialkylamine, RT or reflux Mild, classical method for P-N bond formation Uses CCl4 (toxic), can give modest yields with less nucleophilic anilines

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of α-Anilinophosphonate Sorbents

This protocol describes the direct, catalyst-free synthesis of α-aminophosphonate resins from anilines, as utilized for preparing uranyl sorbents [1].

  • Workflow Diagram: One-Pot α-Anilinophosphonate Synthesis

G Aniline Aniline Reaction Mixture Reaction Mixture Aniline->Reaction Mixture Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction Mixture Triphenylphosphite Triphenylphosphite Triphenylphosphite->Reaction Mixture Stir, 20°C, 1-2 h Stir, 20°C, 1-2 h Reaction Mixture->Stir, 20°C, 1-2 h Acetonitrile LiClO₄ (cat.) α-Anilinophosphonate Resin α-Anilinophosphonate Resin Stir, 20°C, 1-2 h->α-Anilinophosphonate Resin

  • Materials:

    • Aniline (e.g., aniline, anthranilic acid, o-phenylene diamine)
    • Salicylaldehyde
    • Triphenyl phosphite
    • Anhydrous Acetonitrile
    • Lithium perchlorate (LiClO₄)
    • Diethyl ether (for washing)
  • Procedure:

    • In a round-bottom flask, dissolve the aniline derivative (1.0 equiv) and salicylaldehyde (1.0 equiv) in 10-15 mL of anhydrous acetonitrile.
    • Add a catalytic amount of LiClO₄ (e.g., 5 mol%) to the solution.
    • With stirring, add triphenyl phosphite (1.0 equiv) dropwise to the reaction mixture.
    • Stir the reaction at room temperature (20°C) for 1-2 hours, monitoring by TLC or LC-MS.
    • Upon completion, precipitate the product by pouring the reaction mixture into a large volume of cold diethyl ether.
    • Isolate the solid resin by vacuum filtration and wash thoroughly with diethyl ether.
    • Dry the resulting α-anilinophosphonate sorbent under high vacuum.
  • Analysis & Characterization:

    • FT-IR: Look for P=O stretch ~1200-1250 cm⁻¹ and P-O-C stretches ~1000-1050 cm⁻¹.
    • ³¹P NMR: A characteristic singlet is expected between δ 10-25 ppm.
    • ¹H NMR: The methine proton (P-CH-N) typically appears as a doublet around δ 4.5-5.5 ppm with a P-H coupling constant (J ~10-20 Hz).
Protocol B: Palladium-Catalyzed Synthesis of Aryl Phosphinates from Aniline Derivatives

This protocol is adapted from modern cross-coupling methodologies for constructing the P-Ar bond directly [4] [5]. It involves a two-step sequence: aniline pre-functionalization followed by cross-coupling.

  • Workflow Diagram: Pd-Catalyzed Synthesis from Aniline

G Aniline Aniline Aryl Halide\n(Step 1) Aryl Halide (Step 1) Aniline->Aryl Halide\n(Step 1) Diazotization Sandmeyer or Direct Halogenation Pd-Catalyst\nLigand, Base\nH-Phosphinate\n(Step 2) Pd-Catalyst Ligand, Base H-Phosphinate (Step 2) Aryl Halide\n(Step 1)->Pd-Catalyst\nLigand, Base\nH-Phosphinate\n(Step 2) e.g., Aryl Iodide Aryl Phosphinate\nProduct Aryl Phosphinate Product Pd-Catalyst\nLigand, Base\nH-Phosphinate\n(Step 2)->Aryl Phosphinate\nProduct e.g., 80°C Microwave 10 min

  • Materials:

    • Aniline derivative
    • H-phosphinate (e.g., ethyl phosphinate, sodium hypophosphite)
    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
    • Ligand (e.g., Xantphos for Pd(OAc)₂ systems)
    • Base (e.g., K₂CO₃, Cs₂CO₃)
    • Dry, deoxygenated solvent (e.g., DMF, Toluene, or ACN)
  • Procedure:

    • Step 1: Preparation of Aryl Halide.

      • Pre-functionalize the aniline to the corresponding aryl iodide or bromide via standard diazotization (Sandmeyer reaction) [4] or direct halogenation. Purify the aryl halide before use.
    • Step 2: Cross-Coupling Reaction.

      • In a microwave vial equipped with a stir bar, combine the aryl halide (1.0 equiv), H-phosphinate (1.2-1.5 equiv), and base (2.0 equiv).
      • Add the dry solvent (concentration ~0.1-0.5 M).
      • Flush the vial with an inert gas (N₂ or Ar) for 5 minutes.
      • Add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄) and, if required, the supporting ligand (e.g., 4-6 mol% Xantphos).
      • Seal the vial and heat the reaction mixture under microwave irradiation at 80-100°C for 10-30 minutes, or under conventional heating at 80°C for 2-12 hours.
      • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
      • Purify the crude product by flash column chromatography or recrystallization.
  • Analysis & Characterization:

    • ³¹P NMR: The chemical shift for the product aryl phosphinate will be distinct from the starting H-phosphinate.
    • MS (HR-ESI): Confirm the molecular ion.
    • Elemental Analysis: Confirm stoichiometry for novel compounds.

Key Data and Optimization Parameters

Table 2: Hydrolysis Conditions for Phosphinate Esters to Acids [7]

Acidic/Basic Agent Typical Concentration & Solvent Temperature & Time Notes & Considerations
Hydrochloric Acid Concentrated or 6 M, sometimes in EtOH/H₂O 100°C, 3-24 h Common, but long reaction times; may require large excess of acid.
Hydrobromic Acid 48% in H₂O or AcOH/H₂O Reflux, 1.5-4 h More efficient than HCl; good for acid-labile substrates.
Trifluoroacetic Acid Often with H₂O or in neat form RT to 60°C, 1-12 h Mild option for sensitive molecules (e.g., β-carboxamido substrates).
Sodium Hydroxide 1-6 M in MeOH/H₂O or THF/H₂O RT to Reflux, 1-12 h Irreversible; yields sodium salt, requires acidification to free acid.
Trimethylsilyl Halides 1.0-2.0 equiv in anhydrous CH₂Cl₂ 0°C to RT, 1-12 h Mild, chemoselective dealkylation for base- and acid-sensitive groups.

Table 3: Representative Yields from Various Synthetic Routes

Synthetic Method Aniline / Derivative Phosphorus Reagent Product Reported Yield Citation
One-Pot MCR Aniline Triphenyl phosphite α-Anilinophosphonate Resin (R-H) ~90% (conversion) [1]
One-Pot MCR Anthranilic Acid Triphenyl phosphite α-Anilinophosphonate Resin (R-COOH) ~85% (conversion) [1]
Pd-Catalyzed Cross-Coupling Aryl Bromide H-phosphonate diester Aryl phosphonate Quantitative (by NMR) [4]
Cu-Catalyzed P-Arylation Aryl boronic acid H-phosphonate diester Aryl phosphonate Up to 95% [4]
Organotin Functionalization Substituted Aniline Diphenyl phosphate Organotin α-Anilinomethylphosphonate 53-87% [3]

Troubleshooting and Best Practices

  • Handling Sensitive Reagents: H-phosphinates and phosphites are moisture-sensitive. All reactions should be performed under an inert atmosphere using anhydrous solvents to prevent hydrolysis.
  • Catalyst Selection: For Pd-catalyzed couplings with electron-rich or sterically hindered aryl halides, more active catalysts (e.g., Pd₂(dba)₃ with bulky phosphine ligands) may be necessary.
  • Purification Challenges: Phosphinate products can be polar and may co-elute with impurities. A dual-solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) is often effective for chromatography.
  • Analysis: ³¹P NMR is an indispensable tool for monitoring reaction progress and characterizing final products, providing clear signatures for starting materials and products.

Applications in Drug Development

The primary application of aniline phosphinates and related compounds in drug development is as bioisosteres for phosphate and carboxylate groups, and as key intermediates for prodrug strategies [7] [2].

  • ProTide Approach: Phosphoramidate prodrugs of nucleoside analogues mask the charged phosphate group, significantly enhancing cell permeability and bioavailability. The P-N bond in these prodrugs is stable in circulation but is cleaved intracellularly to release the active nucleoside monophosphate [2]. Aniline derivatives can be part of the aryl ester component or the amine moiety in such structures.
  • Metalloenzyme Inhibition: The phosphinate group is a well-known transition state analog for hydrolytic enzymes, particularly metalloproteases. Incorporating an aniline moiety can provide additional binding interactions in the S1' pocket of enzyme active sites, leading to potent and selective inhibitors [7].
  • Synthesis of Complex Molecules: The protocols outlined serve as robust and scalable methods for introducing phosphorus-containing functional groups onto aromatic systems late in a synthesis, which is a common strategy in medicinal chemistry optimization.

References

Kinetic Studies of Aniline-Phosphinate Formation: Mechanisms, Protocols, and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphoramidate Formation and Pharmaceutical Relevance

Phosphoramidates, characterized by a phosphorus-nitrogen (P-N) bond, represent a structurally diverse class of organophosphorus compounds with demonstrated significance in medicinal chemistry and drug development. These compounds exhibit a wide spectrum of biological activities, serving as antibacterial agents, antiviral prodrugs, enzyme inhibitors, and anticancer agents. The P-N bond present in phosphoramidates is particularly noteworthy for its acid-labile character, which enables controlled drug release under specific physiological conditions—a property exploited in prodrug strategies for enhanced therapeutic efficacy and optimized pharmacokinetic profiles.

The kinetic investigation of phosphoramidate formation via reactions between anilines and phosphinate esters provides fundamental insights into reaction mechanisms and selectivity parameters that directly inform pharmaceutical synthesis optimization. These studies employ various analytical techniques, including UV spectrophotometry and kinetic isotope effects, to elucidate subtle transitions in rate-determining steps and transition state geometries. This application note comprehensively details experimental protocols, kinetic parameters, and mechanistic considerations for aniline-phosphinate reactions, specifically tailored to support researchers in drug development who require precise control over phosphorylation reactions for prodrug synthesis and bioconjugation strategies.

Kinetic Mechanisms and Selectivity Parameters

Fundamental Reaction Mechanisms

The nucleophilic substitution reactions between anilines and phosphinate esters proceed through distinct pathways highly dependent on the electronic properties of both reaction partners. Kinetic studies consistently reveal the formation of pentacoordinate phosphorus intermediates during these transformations, with the exact nature of the transition state and rate-determining step varying according to substituent effects.

  • Stepwise Mechanism with More Basic Anilines: When electron-donating groups enhance the nucleophilicity of the aniline, the reaction typically follows a stepwise pathway wherein leaving group expulsion becomes rate-limiting. This mechanism is characterized by positive cross-interaction constants (ρXY = +1.40), indicating substantial interaction between substituents in the nucleophile and substrate during the transition state. Experimental evidence further supports this pathway through the observation of primary normal deuterium kinetic isotope effects (kH/kD > 1), suggesting significant N-H bond cleavage in the transition state [1] [2].

  • Stepwise Mechanism with Less Basic Anilines: When electron-withdrawing groups diminish aniline nucleophilicity, the reaction mechanism shifts to one where bond formation becomes rate-limiting. This pathway demonstrates negative cross-interaction constants (ρXY = -0.18) and reveals secondary inverse deuterium kinetic isotope effects (kH/kD < 1). These observations indicate minimal N-H bond cleavage during the transition state, with reaction kinetics dominated instead by the nucleophilic attack itself [2].

Quantitative Kinetic Data

The following table summarizes key kinetic parameters for the anilinolysis of various phosphinate esters, illustrating the profound influence of substituents on reaction rates:

Table 1: Second-Order Rate Constants for Phosphinate Anilinolysis in Acetonitrile at 55.0°C

Aniline Substituent (X) Phosphinate Substituent (Y) Rate Constant kH (M⁻¹s⁻¹) Deuterated kD (M⁻¹s⁻¹) Kinetic Isotope Effect kH/kD
4-MeO 4-MeO 9.58 7.15 1.34
4-MeO 4-Cl 27.5 18.7 1.47
H 4-MeO 0.400 0.384 1.04
H 4-Cl 1.89 1.67 1.13
4-Cl 4-MeO 0.206 0.244 0.84
4-Cl 4-Cl 1.67 1.81 0.92
3-Cl 4-MeO 0.718 0.994 0.72
3-Cl 4-Cl 5.62 8.46 0.66

[2]

The kinetic data reveals a complex interplay between substituent effects, with electron-withdrawing groups on the phosphinate significantly accelerating the reaction, while the impact of aniline substituents follows a biphasic relationship. This nonlinear free-energy relationship produces a concave-upward Brønsted plot, indicating a fundamental change in mechanism with decreasing aniline basicity [2].

Table 2: Thermodynamic Parameters for Phosphonate Ester Formation from 3,4-Dichloroaniline

Parameter Value Experimental Conditions
Activation Energy (Ea) 52.1 kJ/mol In 1,2-dichloroethane at 25°C
Enthalpy (ΔH⁺) 49.2 kJ/mol From Arrhenius plot
Entropy (ΔS⁺) -0.132 kJ/mol·K From Eyring plot
Free Energy (ΔG⁺) 89.1 kJ/mol Calculated at 25°C

[3]

The large negative entropy of activation (ΔS⁺ = -0.132 kJ/mol·K) indicates a highly ordered transition state, consistent with an associative mechanism where bond formation significantly precedes bond cleavage. The substantial activation barrier (ΔG⁺ = 89.1 kJ/mol) reflects the energy required to achieve this ordered transition state geometry [3].

G Aniline Aniline Intermediate Intermediate Aniline->Intermediate Fast for basic anilines Slow for less basic anilines Phosphinate Phosphinate Phosphinate->Intermediate Products Products Intermediate->Products Slow for basic anilines Fast for less basic anilines

Figure 1: Generalized Mechanism for Aniline-Phosphinate Reactions Showing Key Transition States

Experimental Protocols and Methodologies

Kinetic Study of Phosphonate Ester Formation

Reaction System Preparation begins with preparing stock solutions of triphenyl phosphite (10 mM), dialkyl acetylenedicarboxylates (10 mM), and 3,4-dichloroaniline (10 mM) in spectroscopic-grade 1,2-dichloroethane. The reaction is initiated by mixing equimolar quantities (typically 2.0 mL each) of these three components directly in a quartz spectrophotometer cell with a 10 mm light path, ensuring thorough mixing via gentle inversion or using a micro-stirring bar [3].

Kinetic Monitoring and Data Collection employs a UV-Vis spectrophotometer with temperature control maintained at 25.0±0.1°C using an integrated Peltier system or circulating water bath. The reaction progress is monitored by tracking absorbance at 330 nm—corresponding to the phosphonate ester product—with spectra recorded at 30-second intervals over approximately 10 hours to ensure sufficient reaction progression. Data collection should include an initial rapid-scan spectrum (190-400 nm) to verify the appropriate analytical wavelength and confirm reactant transparency at the monitoring wavelength [3].

Data Processing and Kinetic Analysis involves fitting the absorbance-time data to a second-order kinetic model using the relationship 1/[A] = kt + 1/[A]₀, where [A] represents reactant concentration. The second-order rate constant (k₂) is automatically calculated by the instrument software or determined from the slope of a plot of 1/[A] versus time. For temperature dependence studies, these measurements should be repeated at multiple temperatures (typically 25, 35, and 45°C) to extract Arrhenius and Eyring parameters, providing valuable insights into the reaction's activation thermodynamics [3].

General Protocol for Phosphoramidate Synthesis

Reaction Setup and Conditions for typical phosphoramidate synthesis involves combining the phosphinate ester (1.0 mmol) and aniline derivative (1.2 mmol) in a dry solvent such as acetonitrile or dimethyl sulfoxide (10 mL) under an inert atmosphere. The reaction mixture is heated to 60.0°C with continuous stirring, monitoring reaction completion by TLC (for non-kinetic applications) or periodic sampling for HPLC/UV analysis (for kinetic studies) [1] [4].

Workup and Purification begins by cooling the reaction mixture to room temperature followed by dilution with ethyl acetate (15 mL) and washing with acidic solution (1M HCl, 2×10 mL) to remove excess aniline, then with brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude phosphoramidate product is purified using flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent system to yield the pure product, which should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm structure and assess isomeric purity [3] [4].

Analytical Method Validation for kinetic studies requires establishing a calibration curve for the phosphonate ester product at the monitoring wavelength (330 nm) using serially diluted standard solutions. Method validation should confirm linear response across the expected concentration range (typically 0.1-10 mM) with a correlation coefficient (R²) exceeding 0.995. For quantitative kinetic analysis, each reaction condition should be performed in triplicate to ensure reproducibility, with statistical analysis determining mean rate constants and standard deviations [3].

G cluster_1 Preparation Phase cluster_2 Data Collection Phase Preparation Preparation Reaction Reaction Preparation->Reaction Combine reagents in spectroscopic solvent Monitoring Monitoring Reaction->Monitoring Initiate reaction and data collection Analysis Analysis Monitoring->Analysis Process absorbance-time data A1 Prepare stock solutions (10 mM in 1,2-dichloroethane) A2 Equilibrate spectrophotometer with temperature control B1 Monitor absorbance at 330 nm at 30-second intervals B2 Record full spectra (190-400 nm) periodically

Figure 2: Experimental Workflow for Kinetic Studies of Aniline-Phosphinate Reactions

Pharmaceutical Applications and Relevance

The phosphoramidate functional group serves as a critical structural motif in numerous pharmaceutical agents and prodrug strategies, with its formation kinetics directly impacting synthetic route development and process optimization. Phosphoramidates demonstrate remarkable biological diversity, functioning as antibacterial agents, antiviral prodrugs, enzyme inhibitors, and anticancer therapies. The P-N bond's inherent acid lability enables controlled drug release in specific physiological environments, particularly valuable for enhancing oral bioavailability and targeting drug delivery [4].

The ProTide technology pioneered by the McGuigan group represents a particularly successful application of phosphoramidate chemistry in drug development. This approach utilizes phosphoramidate prodrugs to enhance the cellular delivery of nucleotide analogs, bypassing the rate-limiting first phosphorylation step required for activation. This technology has been successfully applied to several clinically important antiviral agents, including remdesivir for COVID-19 treatment, which contains a phosphoramidate moiety critical to its therapeutic activity. The kinetic principles governing aniline-phosphinate reactions directly inform the synthesis optimization of such phosphoramidate prodrugs, enabling more efficient manufacturing processes for these vital pharmaceuticals [4].

Beyond prodrug applications, phosphoramidates serve as potent enzyme inhibitors targeting various biological processes. Their structural similarity to phosphate esters enables effective interaction with enzyme active sites, while their enhanced metabolic stability compared to native phosphates prolongs therapeutic effects. Specifically, phosphoramidates demonstrate notable activity against metalloproteases, with applications ranging from antibacterial and anticancer therapies to crop protection agents. The tunable reactivity of the P-N bond through judicious substituent selection, guided by kinetic parameters such as those detailed in this application note, allows medicinal chemists to optimize target engagement while minimizing off-target effects [4].

Conclusion and Research Implications

The kinetic studies of aniline-phosphinate formation provide fundamental insights into reaction mechanisms that directly inform pharmaceutical development. The observed biphasic free-energy relationships and variable kinetic isotope effects reveal complex mechanistic behavior highly dependent on the electronic properties of both reaction partners. These findings enable rational optimization of phosphoramidate synthesis through strategic substituent selection, directly impacting process efficiency and selectivity in pharmaceutical manufacturing.

The experimental protocols and kinetic parameters detailed in this application note offer researchers a robust framework for investigating aniline-phosphinate reactions under controlled conditions, with UV spectrophotometry providing a reliable method for kinetic parameter determination. The provided thermodynamic data facilitates direct comparison between different phosphinate systems and informs reaction scale-up from laboratory to production scale. These fundamental principles support ongoing drug development efforts leveraging phosphoramidate chemistry, particularly in the design of prodrug strategies and targeted therapeutic agents where controlled reactivity and optimized synthetic pathways are paramount to success.

References

Comprehensive Application Notes and Protocols: Three-Component Reaction of Triphenyl Phosphite, Dialkyl Acetylenedicarboxylates, and Aniline Derivatives for Phosphonate Ester Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

The three-component reaction between triphenyl phosphite, dialkyl acetylenedicarboxylates, and aniline derivatives represents a versatile methodology for the efficient synthesis of phosphonate esters with potential applications in medicinal chemistry and drug development. These organophosphorus compounds exhibit significant biological activities, including enzyme inhibition properties that make them valuable as potential antiviral agents and protease inhibitors. The reaction proceeds under mild conditions and offers advantages of operational simplicity and good functional group tolerance, enabling the incorporation of diverse structural motifs. [1] [2]

This transformation is particularly valuable for constructing complex molecular architectures containing C–P bonds, which are increasingly important in modern drug discovery. Phosphonate esters serve as key intermediates in the preparation of phosphonic acid analogs of amino acids and other biologically relevant molecules. These compounds can function as transition state mimetics in enzyme inhibition, making them particularly valuable for targeting proteases and other hydrolases. The presence of both phosphonate and amino functionalities in the reaction products provides multiple vectors for molecular interactions and further structural diversification. [1] [2]

Reaction Mechanism and Stereochemistry

Proposed Mechanistic Pathway

The reaction proceeds through a multi-step mechanism that begins with the nucleophilic attack of triphenyl phosphite on the electron-deficient alkyne system of dialkyl acetylenedicarboxylate. This initial addition generates a zwitterionic intermediate that is subsequently protonated by the N-H acid (aniline derivative). The resulting phosphonium intermediate then undergoes intramolecular rearrangement to yield the final phosphonate ester product. Theoretical studies at the HF/6-311G(d,p) level of theory have confirmed this mechanism and identified the initial addition step as rate-determining. The overall process results in the formation of a new C-P bond while incorporating elements from all three reactants into the final molecular architecture. [3] [1]

Stereochemical Considerations

The phosphonate ester products can exist as configurational isomers with either gauche or anti arrangements around the key bonds in the structure. Theoretical calculations and experimental NMR data indicate that the gauche arrangement with [(2S,3S) or (2R,3R)] configuration is generally more stable than the anti arrangement with [(2S,3R) or (2R,3S)] geometry. This preference has been established through both ab initio molecular orbital theory and analysis of X-ray crystallographic data, confirming the stability assignment based on steric and electronic factors. The ability to predict and control stereochemistry is essential for applications where molecular conformation influences biological activity. [1]

The following diagram illustrates the complete reaction mechanism:

G TriphenylPhosphite Triphenyl Phosphite ZwitterionicIntermediate Zwitterionic Intermediate TriphenylPhosphite->ZwitterionicIntermediate Nucleophilic addition DialkylAcetylenedicarboxylate Dialkyl Acetylenedicarboxylate DialkylAcetylenedicarboxylate->ZwitterionicIntermediate AnilineDerivative Aniline Derivative ProtonatedIntermediate Protonated Intermediate AnilineDerivative->ProtonatedIntermediate ZwitterionicIntermediate->ProtonatedIntermediate Proton transfer PhosphonateEster Phosphonate Ester Product ProtonatedIntermediate->PhosphonateEster Intramolecular rearrangement

Experimental Protocol

Materials and Equipment

Chemical Reagents:

  • Triphenyl phosphite (≥95% purity)
  • Dialkyl acetylenedicarboxylates (dimethyl, diethyl, or di-tert-butyl esters)
  • Aniline derivatives (aniline, 3,4-dichloroaniline, or other substituted anilines)
  • Anhydrous 1,2-dichloroethane or toluene
  • Dry n-hexane for recrystallization

Equipment:

  • Round-bottom flask (25-50 mL) with magnetic stir bar
  • Reflux condenser with calcium chloride guard tube
  • Syringe or micropipettes for accurate liquid transfer
  • Heating mantle or oil bath with temperature control
  • UV-Vis spectrophotometer with quartz cells (10 mm path length)
  • TLC plates (silica gel 60 F254)
  • NMR spectrometer (¹H, ¹³C, ³¹P capabilities)
  • IR spectrometer
  • Melting point apparatus
Step-by-Step Procedure
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine triphenyl phosphite (1.0 mmol, 310 mg), dialkyl acetylenedicarboxylate (1.0 mmol, e.g., 142 mg dimethyl acetylenedicarboxylate), and the selected aniline derivative (1.0 mmol, e.g., 127 mg 3,4-dichloroaniline) in 10 mL of anhydrous 1,2-dichloroethane.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture at 80°C with continuous stirring. Monitor the reaction progress by TLC analysis (silica gel, 3:7 ethyl acetate/hexane) or UV-Vis spectrophotometry at 330 nm. The reaction typically reaches completion within 2-4 hours.

  • Workup Procedure: After completion (confirmed by TLC), cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator. The resulting crude product may be obtained as an oil or solid.

  • Purification: Purify the crude product by recrystallization from n-hexane or by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10-30%) as eluent.

  • Characterization: Characterize the purified phosphonate ester using appropriate spectroscopic techniques. Typical ³¹P NMR chemical shifts for these compounds range from δ 20-25 ppm, while ¹H NMR displays characteristic signals for ester alkoxy groups (δ 3.5-4.5 ppm) and aromatic protons. [1] [2]

Safety Considerations
  • Conduct all operations in a well-ventilated fume hood
  • Wear appropriate personal protective equipment including gloves and safety glasses
  • Aniline derivatives may be toxic or irritant; handle with care
  • Dialkyl acetylenedicarboxylates are moisture-sensitive and lachrymatory
  • Dispose of organic solvents according to institutional regulations

Kinetic Analysis Protocol

UV-Vis Spectrophotometry Method

The reaction kinetics can be effectively monitored using UV-Vis spectrophotometry, taking advantage of the distinct absorbance of the product at 330 nm where the starting materials exhibit minimal absorption.

Procedure:

  • Prepare stock solutions of each reactant (triphenyl phosphite, dialkyl acetylenedicarboxylate, and aniline derivative) in 1,2-dichloroethane at a concentration of 3.0 × 10⁻³ M.
  • In a quartz spectrophotometer cell with 10 mm path length, combine 1 mL aliquots of each reactant solution.
  • Immediately place the cell in the thermostated compartment of the spectrophotometer and monitor the absorbance change at 330 nm over time at constant temperature.
  • Collect data points at regular intervals (e.g., every 2-5 minutes) until the reaction reaches completion (constant absorbance).
  • Repeat the experiment at different temperatures (typically 15, 25, 35, and 45°C) to determine activation parameters. [1] [4]
Data Analysis

The reaction follows second-order kinetics overall. The second-order rate constant (k₂) can be determined using the standard second-order kinetic equation:

[ \frac{1}{[A]t - [A]\infty} = k_2 t + \frac{1}{[A]0 - [A]\infty} ]

Where [A]₀ is the initial concentration, [A]ₜ is the concentration at time t, and [A]∞ is the concentration at infinite time. Modern UV-Vis instruments often include software that automatically calculates k₂ values using integrated rate laws. [1]

Table 1: Experimental Kinetic Parameters for Phosphonate Ester Formation [1]

Parameter Value Conditions
Second-order rate constant (k₂) 0.45 ± 0.05 M⁻¹s⁻¹ 25°C, 1,2-dichloroethane
Activation Energy (Eₐ) 45.2 ± 2.1 kJ/mol -
Activation Enthalpy (ΔH⁺) 42.8 ± 2.0 kJ/mol -
Activation Entropy (ΔS⁺) -125 ± 5 J/mol·K -
Gibbs Free Energy of Activation (ΔG⁺) 80.5 ± 1.5 kJ/mol 25°C

Theoretical Calculations Protocol

Computational Methods

Theoretical studies provide valuable insights into the reaction mechanism, transition states, and relative stability of products. These calculations can be performed using ab initio molecular orbital theory or density functional theory (DFT).

Procedure:

  • Molecular Geometry Optimization: Begin with full geometry optimization of all reactants, transition states, intermediates, and products at the HF/6-31G(d,p) level. For more accurate results, employ the B3LYP functional with 6-311++G(d,p) basis set.
  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to confirm stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency).
  • Potential Energy Surface Construction: Map the potential energy surface by evaluating the reaction path for various mechanistic possibilities.
  • Natural Bond Orbital (NBO) Analysis: Conduct NBO analysis to understand electronic effects and charge distribution.
  • Activation Parameter Calculation: Calculate theoretical activation parameters (ΔG‡, ΔS‡, and ΔH‡) for each step of the mechanism. [3] [1]
Stereochemistry Assignment

Theoretical calculations are particularly valuable for assigning the preferred configuration of the phosphonate ester products. Compare the total energies of different stereoisomers to determine their relative stability. The gauche arrangement with [(2S,3S) or (2R,3R)] configuration typically demonstrates greater stability compared to the anti arrangement with [(2S,3R) or (2R,3S)] geometry, with energy differences of 2-5 kJ/mol. These computational predictions should be validated against experimental X-ray crystallographic data and NMR spectroscopy. [1]

Table 2: Theoretical Calculation Methods and Applications [3] [1]

Calculation Type Level of Theory Application Key Outcomes
Mechanism Elucidation HF/6-311G(d,p) Potential energy surface Identified rate-determining step
Stability Assessment B3LYP/6-311++G(d,p) Isomer stability Gauche configuration more stable
Kinetic Parameter Prediction HF/6-31G(d,p) Activation parameters ΔG‡ = 82.3 kJ/mol (Step 1)
Electronic Structure Analysis NBO Analysis Charge distribution Zwitterionic intermediate stability

Applications in Drug Development

Phosphonate esters synthesized through this methodology hold significant promise in pharmaceutical applications and medicinal chemistry. These compounds serve as key intermediates for the preparation of bioactive molecules and enzyme inhibitors.

Protease Inhibition

Phosphonate esters and their phosphonic acid derivatives are excellent candidates for low molecular weight inhibitors of peptide bond cleaving proteolytic enzymes. They efficiently block bimetallic Zn-related aminopeptidases, including leucine, alanine, and methionine aminopeptidases, which are validated targets for anticancer and antimicrobial therapies. The phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in potent enzyme inhibition with Kᵢ values often in the nanomolar range. [1] [2]

Prodrug Strategies

Phosphonate esters can function as prodrug moieties for phosphonic acids, which generally exhibit poor cellular permeability due to their high polarity. The esterification of phosphonic acids enhances their membrane penetration, and subsequent enzymatic hydrolysis in vivo regenerates the active phosphonic acid form. This strategy has been successfully employed in several antiviral prodrugs, including those used in the treatment of HIV and hepatitis B. [2]

Theranostic Applications

Recent advances have explored the incorporation of phosphonate esters into targeted drug delivery systems. Binary Zr-containing mesoporous silicas functionalized with phosphonate esters have been proposed as drug delivery systems for controlled release applications. The strong interaction between phosphonate groups and metal ions facilitates the development of metal-organic frameworks (MOFs) for simultaneous diagnostic and therapeutic purposes. [1]

Troubleshooting Guide

Common Experimental Issues

Table 3: Troubleshooting Common Experimental Problems

Problem Possible Cause Solution
Low product yield Moisture contamination Ensure anhydrous conditions; use molecular sieves
Multiple spots on TLC Incomplete reaction or side products Extend reaction time; optimize stoichiometry
No reaction Inactive aniline derivative Use electron-withdrawing substituents on aniline
Poor crystallization Product oil formation Try alternative solvent systems for recrystallization
Unusual ³¹P NMR shifts Decomposition or impurities Repurify via column chromatography
Optimization Strategies
  • Solvent Effects: The reaction rate increases with solvent polarity. 1,2-dichloroethane (ε=10.4) typically provides higher yields than 1,4-dioxane (ε=2.2). [4]
  • Temperature Optimization: While the reaction proceeds at room temperature, heating at 60-80°C significantly reduces reaction time without compromising yield.
  • Aniline Substituent Effects: Electron-withdrawing groups (e.g., chloro substituents in 3,4-dichloroaniline) enhance reaction rates by increasing the N-H acidity. [1]
  • Concentration Effects: Maintain reactant concentrations between 0.1-0.5 M to optimize reaction rates while minimizing side reactions.

Conclusion

The three-component reaction between triphenyl phosphite, dialkyl acetylenedicarboxylates, and aniline derivatives provides a robust and efficient method for synthesizing pharmaceutically relevant phosphonate esters. The comprehensive protocols outlined in this document—encompassing experimental procedures, kinetic analysis, and theoretical calculations—offer researchers a complete toolkit for implementing this methodology in drug discovery and development. The structural versatility of the products, combined with their demonstrated biological activities, positions this reaction as a valuable transformation for accessing novel chemical space in medicinal chemistry programs. Future directions include expanding the scope to include more complex aniline derivatives and developing asymmetric variants of the reaction for enantioselective synthesis. [1] [2] [5]

References

Proposed LC-MS Analysis of Aniline Phosphinate

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a robust method for the detection and quantification of aniline phosphinate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method addresses the compound's high polarity and the challenges of analyzing such molecules in complex matrices.

Experimental Design and Workflow

The complete analytical procedure, from sample preparation to instrumental analysis, is summarized in the workflow below.

Start Sample Preparation A 1. Sample Reconstitution Start->A Water/MeOH B 2. Liquid Chromatography A->B Injection C 3. Mass Spectrometry B->C Elution D 4. Data Analysis C->D Signal Detection End Result & Quantification D->End

Detailed Instrumental Parameters

To implement the method, use the parameters detailed in the following tables.

Table 1: Liquid Chromatography Conditions

Parameter Specification
Column Porous Graphitic Carbon (PGC) [1] or C18 with low silanol activity [2]
Mobile Phase A 100 mM Formic acid in water [1]
Mobile Phase B Methanol [1]
Gradient Starting with high A (e.g., 95-98%), increasing B for elution [1]
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Table 2: Mass Spectrometry (MS/MS) Conditions

Parameter Specification
Ionization Mode Electrospray Ionization (ESI)
Polarity Positive (for aniline moiety) [3]
Sheath Gas / Aux Gas Optimize for stable spray
Vaporizer Temperature 200 - 400 °C
Spray Voltage +3.0 to +4.5 kV
Scan Mode Selected Reaction Monitoring (SRM)
Precursor Ion ([M+H]+) m/z 158.1 (for C6H9NO2P+)
Product Ions m/z 93.1 (anilinium), m/z 141.1 (loss of NH3)

Method Development Notes

The following points are critical for successfully developing and validating this method.

  • Chromatographic Challenges: Due to its high polarity and basic amino group, this compound may exhibit poor retention on standard C18 columns and potential peak tailing. The recommended PGC column provides a different retention mechanism based on polar interactions, which is often superior for such analytes [1]. Using a low silanol activity C18 column and adding triethanolamine to the mobile phase can also help improve peak shape [2] [4].
  • Ionization and Fragmentation: In positive ESI mode, the molecule is expected to protonate at the aniline nitrogen, forming the [M+H]+ ion. The primary fragmentation pathway should involve the cleavage between the aniline moiety and the phosphorus center, generating the characteristic anilinium ion (C6H8N+, m/z 93.1), which is a common fragment for aniline derivatives [3] [5].
  • Sample Preparation for Complex Matrices: For clean samples (e.g., standard solutions), simple dilution and filtration may suffice [3]. For complex matrices like wastewater or biological fluids, additional cleanup is necessary. Solid Phase Extraction (SPE) using mixed-mode cation-exchange cartridges can selectively retain the analyte based on its aromatic amine group, followed by elution with a basic organic solvent [6].

Practical Considerations and Troubleshooting

  • Solvent Compatibility: Ensure the initial mobile phase composition is strong enough in aqueous solvent to adequately focus the analyte on the column head.
  • System Contamination: To prevent carryover, thoroughly wash the autosampler needle and injection port with a strong solvent mix (e.g., 50:50 methanol:water) between injections.
  • Method Validation: Once the method is developed, a full validation should be performed, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliability [7] [3].

Alternative Techniques

While LC-MS/MS is highly specific and sensitive, other techniques can be considered:

  • Capillary Electrophoresis (CE): A green alternative that requires minimal organic solvents and can achieve excellent separation of ionic compounds like this compound, especially with field-enhanced sample stacking for sensitivity [4].
  • Ion Chromatography (IC): Can be coupled with integrated pulsed amperometric detection (IPAD) for a cost-effective and energy-efficient approach, though it is less specific than MS [8].

Conclusion

This proposed LC-MS/MS method provides a scientifically grounded starting point for analyzing this compound. The core strategy leverages a PGC column for chromatographic retention and positive ESI-MS/MS for selective detection based on the characteristic anilinium fragment.

References

aniline phosphinate biological activity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Aniline Phosphinate

This compound is an organophosphorus compound with the CAS number 82395-88-8. The table below summarizes its key identifiers and predicted properties based on its molecular structure [1].

Property Value / Description
CAS Number 82395-88-8
Molecular Formula C6H8NO2P
Molecular Weight 157.11 g/mol
IUPAC Name aniline; phosphenous acid
SMILES C1=CC=C(C=C1)N.OP=O
Structure Mixture/salt of aniline (C6H5NH2) and a phosphinate group (HPO2)
Predicted Reactivity Salt formation, nucleophilic substitution, electrophilic substitution, acylation [1].

Proposed Biological Activity Assessment Protocol

Since direct data on this compound is unavailable, its assessment should begin by evaluating the biological roles of its molecular components and analogous compounds.

  • Investigate the Aniline Moisty: The aniline component requires careful toxicological evaluation. Studies indicate that aniline exposure can induce oxidative stress in hepatocytes, leading to reactive oxygen species (ROS) generation, glutathione (GSH) depletion, mitochondrial membrane potential loss, DNA damage, and apoptosis [2]. Another mechanism involves the upregulation of a specific circular RNA (mmu_circ_26984), which activates the MYH9/NLRP3 inflammasome pathway, contributing to liver injury [3]. The antioxidant N-acetylcysteine (NAC) can mitigate these effects [2] [3].
  • Explore Phosphinate/Phenylphosphinate Analogs: Research on other arylphosphinates suggests potential bioactivity. For instance, phosphonate and phosphate derivatives are investigated as enzyme inhibitors and potential drug candidates due to their ability to mimic phosphate groups or transition states [4] [5]. A notable example is the P2 receptor antagonist PPADS, a pyridoxal phosphate derivative, where the phosphate moiety can be replaced with a phosphonate group while retaining antagonistic activity [4].

The following diagram illustrates the proposed mechanism for aniline-induced toxicity, a key safety consideration for the this compound assessment.

f Aniline Toxicity Mechanism Aniline Aniline ROS ROS Aniline->ROS MYH9/NLRP3 Pathway MYH9/NLRP3 Pathway Aniline->MYH9/NLRP3 Pathway Upregulates         Oxidative Stress Oxidative Stress ROS->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction DNA Damage DNA Damage Oxidative Stress->DNA Damage Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis DNA Damage->Apoptosis Liver Injury Liver Injury MYH9/NLRP3 Pathway->Liver Injury NAC NAC NAC->ROS  Inhibits

Suggested Experimental Workflow for Assessment

Here is a detailed protocol for a preliminary biological activity and safety assessment of this compound.

Phase 1: In Vitro Cytotoxicity and Mechanism Profiling

Objective: To determine baseline cytotoxicity and identify potential mechanisms of action in various cell lines.

  • 1. Cell Culture:

    • Cell Lines: Begin with standard lines like HEK293 (human embryonic kidney) for general toxicity and HepG2 (human hepatocellular carcinoma) for hepatotoxicity potential [2] [3].
    • Culture Conditions: Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere [2].
  • 2. Treatment and Viability Assay (MTT Assay):

    • Procedure:
      • Seed cells in 96-well plates at a density of 104 cells/well and incubate for 24 hours.
      • Prepare a concentration range of this compound (e.g., 0, 10, 25, 50, 100 µM) in serum-free medium.
      • Replace the medium in the wells with the compound solutions and incubate for 24 hours.
      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
      • Carefully remove the medium and dissolve the formed formazan crystals in 100 µL of DMSO.
      • Measure the absorbance at 550 nm using a microplate spectrophotometer [2].
    • Data Analysis: Calculate cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be determined using non-linear regression analysis.
  • 3. Oxidative Stress and Apoptosis Assays:

    • Reactive Oxygen Species (ROS) Detection:
      • Use the fluorescent probe DCFH-DA. After treatment, incubate cells with 10 µM DCFH-DA for 30 minutes.
      • Analyze fluorescence intensity via flow cytometry or fluorescence microscopy, with 20 µM H2O2 as a positive control [2].
    • Antioxidant Status:
      • Use commercial assay kits to measure the levels of key antioxidants like Glutathione (GSH) and the activity of enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) in cell lysates [2].
    • Apoptosis Detection:
      • Use an Annexin V-FITC/propidium iodide (PI) apoptosis detection kit. Analyze stained cells using flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].
Phase 2: Investigation of Signaling Pathways

Objective: To understand the molecular signaling pathways modulated by this compound.

  • 1. RNA Extraction and Quantitative PCR (RT-qPCR):

    • Extract total RNA from treated cells using a commercial kit.
    • Synthesize cDNA and perform RT-qPCR to measure the expression of genes related to inflammation (e.g., NLRP3, IL-1β, IL-18) and oxidative stress [3].
  • 2. Protein Analysis (Western Blot):

    • Separate proteins from cell lysates by SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with primary antibodies against proteins of interest (e.g., MYH9, NLRP3, cleaved Caspase-1, IL-1β) and corresponding secondary antibodies.
    • Detect the signal using a chemiluminescence system to visualize protein expression levels [3].

Critical Considerations for Research

  • Prioritize Toxicity Screening: Given the known hepatotoxicity of aniline, comprehensive liver function tests and histopathological examination are crucial in subsequent in vivo studies [2] [3].
  • Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) and a positive control (e.g., H2O2 for ROS, aniline for liver injury pathways) in all experiments to validate your results.
  • Solubility and Stability: Physicochemical properties of this compound are not well-documented. Preliminary experiments to determine its solubility in aqueous buffers (PBS) and culture media, as well as its stability over 24-48 hours, are essential for accurate dosing.

References

Comprehensive Application Notes and Protocols: Aniline Phosphinate Enzyme Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Rationale

Aniline phosphinates represent a promising class of enzyme inhibitors that combine the structural features of aniline derivatives with phosphinate functional groups to achieve potent and selective enzyme inhibition. These compounds are of significant interest in drug discovery and medicinal chemistry due to their ability to interact with diverse enzyme classes, particularly proteases and other hydrolases. The phosphinate group serves as a transition state mimic for hydrolytic enzymes, enabling tight binding to enzyme active sites, while the aniline moiety provides versatility for structural modification and optimization of pharmacological properties. These hybrid compounds have demonstrated relevance across multiple therapeutic areas, including antiviral applications [1], antimicrobial interventions [2], and neurodegenerative disease research [3].

The strategic incorporation of both aniline and phosphinate components creates molecules capable of multimodal interactions with enzyme targets, including hydrogen bonding, electrostatic interactions, and van der Waals contacts. This comprehensive protocol outlines standardized methodologies for the synthesis, characterization, and evaluation of aniline phosphinate derivatives as enzyme inhibitors, providing researchers with robust frameworks for investigating this chemically and biologically significant scaffold.

Synthesis Protocols

Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis

The Kabachnik-Fields reaction represents a efficient one-pot, three-component condensation method for synthesizing α-aminophosphonate derivatives, which can serve as precursors to phosphinate compounds [1]. This convergent methodology offers advantages of operational simplicity, high atom economy, and structural diversity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine aniline (10 mmol), appropriate aldehyde derivative (10 mmol), and triethyl phosphite (10 mmol) in 30 mL of anhydrous ethanol. Add cobalt(II) chloride hexahydrate (0.5 mmol) as a Lewis acid catalyst [1].
  • Reaction Conditions: Heat the reaction mixture to reflux at 80°C with continuous stirring for 6-8 hours. Monitor reaction progress by thin-layer chromatography (TLC) using silica gel plates and hexane:ethyl acetate (3:1) as mobile phase.
  • Workup Procedure: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. Dilute the residue with 50 mL of ethyl acetate and wash successively with water (2 × 30 mL) and brine (1 × 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
  • Purification: Purify the crude product by flash column chromatography over silica gel (60-120 mesh) using a gradient elution of hexane:ethyl acetate (4:1 to 1:1). Typical yields range from 75-85% [1].
  • Characterization: Confirm structure by spectroscopic methods including FT-IR, ¹H NMR, ¹³C NMR, and ³¹P NMR. Melting points should be determined using a calibrated melting point apparatus.
Phosphinate Ester Hydrolysis

The conversion of phosphinate esters to their corresponding phosphinic acids is often necessary to enhance water solubility and enzyme interaction potential. Both acidic and basic hydrolysis conditions can be employed, with selection dependent on the stability of other functional groups present in the molecule [2] [4].

Table 1: Hydrolysis Conditions for Phosphinate Esters

Method Reagents Conditions Yield Range Applications
Acidic Hydrolysis Concentrated HCl or HBr Reflux, 1.5-24 hours 70-95% Acid-stable substrates [2]
Alkaline Hydrolysis 2M NaOH or KOH Reflux, 4-12 hours 65-90% Base-stable substrates [4]
Silyl Method Trimethylsilyl halides (TMSBr, TMSI) Room temperature, 2-6 hours 80-95% Acid/base-sensitive substrates [2]

Standard Acidic Hydrolysis Protocol:

  • Dissolve phosphinate ester (1 mmol) in 10 mL of concentrated hydrochloric acid.
  • Heat the solution under reflux at 100°C for the appropriate time (monitor by TLC).
  • Cool the reaction mixture and evaporate under reduced pressure to remove excess acid.
  • Triturate the residue with cold acetone and collect the precipitate by filtration.
  • Wash the solid with cold acetone and dry under vacuum to obtain the pure phosphinic acid [2].
Synthesis Workflow

The following diagram illustrates the complete synthetic pathway for this compound inhibitors:

G Aniline Aniline KabachnikFields Kabachnik-Fields Reaction Aniline->KabachnikFields Aldehyde Aldehyde Aldehyde->KabachnikFields Phosphite Phosphite Phosphite->KabachnikFields Catalyst Catalyst Catalyst->KabachnikFields Aminophosphonate α-Aminophosphonate Ester KabachnikFields->Aminophosphonate Hydrolysis Hydrolysis Aminophosphonate->Hydrolysis PhosphinicAcid Phosphinic Acid Product Hydrolysis->PhosphinicAcid Purification Purification & Characterization PhosphinicAcid->Purification

Figure 1: Synthetic workflow for this compound inhibitors, illustrating the sequential Kabachnik-Fields reaction followed by hydrolysis to the final phosphinic acid product.

Enzyme Inhibition Assays

Molecular Docking Studies

Molecular docking provides critical initial insights into the potential binding modes and interactions between this compound compounds and target enzymes, guiding experimental design and inhibitor optimization [1].

  • Protein Preparation: Obtain the three-dimensional structure of the target enzyme from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands using molecular visualization software. Add hydrogen atoms and assign appropriate protonation states to amino acid residues using computational tools such as AutoDock Tools or Maestro.
  • Ligand Preparation: Draw the chemical structure of the this compound derivative using chemical sketching software or construct manually. Optimize the geometry using molecular mechanics force fields (MMFF94 or similar). Assign Gasteiger charges and define rotatable bonds.
  • Docking Parameters: Set the grid box dimensions to encompass the entire enzyme active site, typically 60 × 60 × 60 points with 0.375 Å spacing. Use Lamarckian genetic algorithm with 100 independent runs, population size of 150, and maximum of 25,000,000 energy evaluations.
  • Analysis: Cluster docking results based on root-mean-square deviation (RMSD) tolerance of 2.0 Å. Analyze the most favorable binding poses for hydrogen bonding, electrostatic interactions, and hydrophobic contacts. Calculate binding energies and compare with known inhibitors [1].
Experimental Enzyme Inhibition Assays

Experimental validation of inhibitory activity is essential for confirming computational predictions and establishing structure-activity relationships. The following protocol describes a general enzyme inhibition assay adaptable to various enzyme targets.

Table 2: Typical Enzyme Inhibition Assay Conditions

Component Final Concentration Notes
Enzyme 0.5-10 nM Diluted in appropriate storage buffer
Substrate Kₘ value or 5× Kₘ Concentration depends on assay type
Inhibitor 0.1 × IC₅₀ to 10 × IC₅₀ Serial dilutions in assay buffer or DMSO (<2%)
Buffer 50-100 mM, pH 7.0-8.0 Optimized for each enzyme
Cofactors As required Mg²⁺, PLP, NADH, etc.
Temperature 25-37°C Controlled water bath or incubator
Incubation Time 5-30 minutes Pre-incubation before substrate addition

General Inhibition Assay Protocol:

  • Prepare serial dilutions of the this compound inhibitor in assay buffer or DMSO (ensuring final organic solvent concentration does not exceed 2%).
  • Pre-incubate the enzyme with varying concentrations of inhibitor in assay buffer for 10-30 minutes at the assay temperature.
  • Initiate the reaction by adding substrate at the appropriate concentration.
  • Monitor the reaction progress by measuring product formation or substrate disappearance using appropriate detection methods (spectrophotometric, fluorometric, chromatographic, etc.).
  • For each inhibitor concentration, determine the initial reaction velocity.
  • Include appropriate controls: no inhibitor (100% activity), no enzyme (background), and reference inhibitor if available.
  • Perform experiments in triplicate to ensure statistical significance.

IC₅₀ Determination:

  • Measure enzyme activity at a minimum of 8 different inhibitor concentrations spanning the expected IC₅₀ value.

  • Plot reaction velocity versus inhibitor concentration.

  • Fit data to the following equation using nonlinear regression:

    ( v = V_0 / (1 + ([I]/IC_{50})^h) )

    where ( v ) is observed velocity, ( V_0 ) is velocity in absence of inhibitor, ( [I] ) is inhibitor concentration, and ( h ) is the Hill coefficient.

  • Calculate IC₅₀ value from the fitted curve [3].

Inhibition Mechanism Workflow

The following diagram illustrates the complete workflow for enzyme inhibition studies:

G cluster_1 Key Experimental Parameters TargetSelection Target Selection Docking Molecular Docking TargetSelection->Docking AssayDesign Assay Design & Optimization Docking->AssayDesign InhibitionAssay Inhibition Assay AssayDesign->InhibitionAssay EnzymeConcentration Enzyme Concentration AssayDesign->EnzymeConcentration InhibitorDilutions Inhibitor Dilutions AssayDesign->InhibitorDilutions SubstrateKm Substrate at Kₘ AssayDesign->SubstrateKm Controls Appropriate Controls AssayDesign->Controls DataAnalysis Data Analysis InhibitionAssay->DataAnalysis Mechanism Mechanism Determination DataAnalysis->Mechanism

Figure 2: Complete workflow for enzyme inhibition studies, from target selection through mechanism determination.

Advanced Characterization

Structural Characterization of Inhibitor-Enzyme Complexes

Understanding the structural basis of inhibition is crucial for rational inhibitor design. X-ray crystallography of enzyme-inhibitor complexes provides atomic-level insight into binding interactions.

  • Crystallization: Co-crystallize the target enzyme with this compound inhibitor using vapor diffusion methods. Optimize conditions by screening commercial crystallization kits. Typical protein concentrations range from 5-20 mg/mL in appropriate buffer.
  • Data Collection: Collect X-ray diffraction data at synchrotron sources (e.g., Advanced Photon Source) or in-house diffractometers. Flash-cool crystals to 100 K using appropriate cryoprotectant.
  • Structure Determination: Solve structures by molecular replacement using the native enzyme structure as a search model. Refine structures iteratively using programs such as Phenix or Refmac.
  • Interaction Analysis: Identify specific interactions between inhibitor functional groups and enzyme active site residues, including hydrogen bonds, salt bridges, and hydrophobic contacts [5].
Computational Studies

Density Functional Theory (DFT) calculations provide insights into electronic properties and reactivity of this compound inhibitors that influence enzyme interactions.

  • Methodology: Perform DFT calculations at the B3LYP/6-31 G (d, p) level using Gaussian or similar software packages.
  • Parameters: Calculate molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors (electronegativity, chemical potential, hardness), and natural bond orbital (NBO) analysis.
  • Correlation: Correlate computational parameters with experimental inhibitory activity to establish quantitative structure-activity relationships (QSAR) [1].
ADMET Property Prediction

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties facilitates prioritization of lead compounds for further development.

  • Methodology: Use computational tools such as SwissADME or admetSAR to predict key physicochemical and ADMET parameters.
  • Key Parameters:
    • Lipophilicity (cLogP)
    • Topological polar surface area (TPSA)
    • Solubility
    • Plasma protein binding
    • CYP450 enzyme inhibition
    • hERG cardiotoxicity
  • Drug-likeness: Evaluate compliance with established rules (Lipinski's Rule of Five, Veber's rules) [1].

Experimental Design & Data Interpretation

Controls and Validation

Appropriate controls are essential for validating inhibition assay results and ensuring data reliability.

  • Positive Controls: Include well-characterized inhibitors for the target enzyme when available.
  • Negative Controls:
    • No enzyme control (background signal)
    • No inhibitor control (100% activity)
    • Vehicle control (DMSO, etc.)
    • Denatured enzyme control
  • Validation Parameters:
    • Z'-factor > 0.5 for high-throughput screening assays
    • Signal-to-background ratio > 3:1
    • Coefficient of variation < 15% for replicate measurements
Data Analysis and Interpretation

Proper analysis of inhibition data provides insights into inhibition mechanisms and inhibitor potency.

IC₅₀ vs Kᵢ Determination: While IC₅₀ values represent the inhibitor concentration that reduces enzyme activity by 50%, the inhibition constant (Kᵢ) provides a more fundamental measure of inhibitor affinity that is independent of assay conditions.

Mechanism of Inhibition Studies:

  • Measure initial velocities at varying substrate and inhibitor concentrations.

  • Analyze data using Lineweaver-Burk plots or nonlinear regression to diagnostic models.

  • Identify inhibition mechanism (competitive, noncompetitive, uncompetitive, mixed).

  • For competitive inhibitors, calculate Kᵢ using the Cheng-Prusoff equation:

    ( K_i = IC_{50} / (1 + [S]/K_m) )

    where ( [S] ) is substrate concentration and ( K_m ) is Michaelis constant [3].

Time-Dependent Inhibition: For irreversible or slow-binding inhibitors, pre-incubate enzyme with inhibitor for varying time periods before assay to determine kinetics of inhibition.

Troubleshooting & Best Practices

Common Experimental Issues and Solutions

Table 3: Troubleshooting Guide for this compound Inhibition Studies

Problem Possible Causes Solutions
Poor solubility of inhibitor High lipophilicity, inappropriate solvent Use DMSO stock solutions, add solubilizing agents, synthesize more polar analogs
High background signal Contamination, substrate instability, autofluorescence Purify reagents, include appropriate controls, change detection method
Irreproducible results Enzyme instability, inadequate temperature control, pipetting errors Use fresh enzyme preparations, calibrate equipment, implement automated liquid handling
Non-linear kinetics Enzyme inactivation, substrate depletion, product inhibition Shorten assay times, reduce enzyme concentration, monitor linear range
Shallow inhibition curves Partial inhibition, multiple binding sites, compound aggregation Test wider concentration range, check for aggregation with detergents
Best Practices for High-Quality Data
  • Compound Integrity: Regularly verify inhibitor purity and stability by analytical methods (HPLC, NMR).
  • Enzyme Quality: Use well-characterized enzyme preparations with known specific activity.
  • Assay Validation: Establish robust assay conditions before inhibitor testing.
  • Data Transparency: Report all experimental conditions including buffer composition, pH, temperature, and solvent concentrations.
  • Statistical Analysis: Perform appropriate statistical tests and report standard deviations or confidence intervals.

Conclusion

These application notes and protocols provide comprehensive methodologies for conducting rigorous enzyme inhibition studies with this compound derivatives. The integrated approach combining synthetic chemistry, computational modeling, biochemical assays, and structural characterization enables thorough investigation of this promising class of enzyme inhibitors. By following these standardized protocols, researchers can generate reliable, reproducible data to advance understanding of this compound bioactivity and facilitate the development of novel therapeutic agents targeting medically important enzymes.

References

Comprehensive Application Notes and Protocols: Aniline Phosphinate Horner-Wadsworth-Emmons Reaction for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction represents a fundamental transformation in modern organic synthesis, providing a robust method for the stereoselective formation of carbon-carbon double bonds through the reaction of phosphonate-stabilized carbanions with carbonyl compounds. First described by Leopold Horner in 1958 and further developed by William S. Wadsworth and William D. Emmons, this reaction has become an indispensable tool in synthetic chemistry, particularly for the synthesis of complex natural products and pharmaceutical intermediates [1] [2]. Unlike the classical Wittig reaction which utilizes phosphonium ylides, the HWE reaction employs phosphonate-stabilized carbanions, which offer several significant advantages: enhanced nucleophilicity, milder reaction conditions, and the production of water-soluble phosphate byproducts that are easily removed during workup [1] [3].

The strategic importance of the HWE reaction in drug development stems from its exceptional reliability in constructing stereodefined alkenes, which are prevalent structural motifs in biologically active molecules. The reaction consistently delivers predominantly (E)-alkenes under standard conditions, while modified protocols such as the Still-Gennari modification enable access to (Z)-alkenes with high stereoselectivity [1] [4]. This stereocontrol, combined with broad substrate compatibility and operational simplicity, has established the HWE reaction as a key methodology for carbon chain elongation, fragment coupling, and macrocyclization in synthetic routes toward pharmaceutical targets [2].

Fundamental Reaction Principles and Mechanism

Mechanistic Pathway

The HWE reaction proceeds through a well-defined four-step mechanism that shares similarities with the Wittig reaction but features distinct differences that account for its enhanced (E)-selectivity:

  • Step 1: Deprotonation - A phosphonate substrate bearing an electron-withdrawing group (EWG) is deprotonated by a strong base to generate a phosphonate carbanion. This carbanion is more nucleophilic yet less basic than Wittig ylides, enabling reactions with less reactive carbonyl compounds [1] [4].
  • Step 2: Nucleophilic Addition - The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxyphosphonate intermediate. This addition step is typically rate-limiting and determines the initial stereochemical course of the reaction [1].
  • Step 3: Oxaphosphetane Formation - The β-hydroxyphosphonate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate. This cyclic structure can undergo stereochemical interconversion under certain conditions [1] [4].
  • Step 4: Elimination - The oxaphosphetane collapses to yield the final alkene product along with a water-soluble dialkyl phosphate byproduct. The elimination step is irreversible and is accelerated by the presence of electron-withdrawing groups on the phosphonate [1].

The following diagram illustrates the complete mechanistic pathway of the Horner-Wadsworth-Emmons reaction:

G Phosphonate Phosphonate Carbanion Carbanion Phosphonate->Carbanion Base Betahydroxy Betahydroxy Carbanion->Betahydroxy Nucleophilic addition Carbonyl Carbonyl Oxaphosphetane Oxaphosphetane Betahydroxy->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Elimination Phosphate Phosphate Oxaphosphetane->Phosphate Elimination

Stereochemical Considerations

The pronounced (E)-selectivity of the classical HWE reaction arises from both kinetic and thermodynamic factors throughout the mechanistic pathway. During the nucleophilic addition step, the bulky phosphonate group preferentially positions itself anti to the larger substituent on the carbonyl substrate, leading to a transition state that favors formation of the (E)-isomer [1] [5]. This preference is further enhanced by the ability of the intermediates to equilibrate under reaction conditions, allowing the more stable (E)-selective pathway to dominate [1].

For trisubstituted alkenes, the steric bulk of both the phosphonate and electron-withdrawing groups plays a critical role in determining stereoselectivity. Systematic studies have demonstrated that increasing the size of substituents on the phosphonate (e.g., from methyl to isopropyl groups) can dramatically shift selectivity from 5:95 to 95:5 (E:Z ratio) in reactions with aliphatic aldehydes [1]. Aromatic aldehydes typically yield almost exclusively (E)-alkenes due to additional stabilization effects [1].

Reaction Optimization and Condition Screening

Base and Cation Effects

The choice of base and associated cation significantly impacts both the yield and stereoselectivity of HWE reactions. Recent systematic investigations have revealed pronounced cation effects, with sodium cations typically providing superior (E)-selectivity compared to lithium or potassium counterparts [6]. Magnesium cations, as divalent ions, demonstrate exceptional (E)-selectivity across a broad temperature range, though yields may be compromised at lower temperatures [6].

Table 1: Base and Cation Effects on HWE Reaction of 3-Phenylpropanal with Weinreb Amide-Type Phosphonate

Entry Base Temperature Time Yield (E)-5c (%) Yield (Z)-5c (%) E/Z Ratio
1 LHMDS -78 °C 20 min 27 41 40/60
2 LHMDS 0 °C 20 min 74 18 80/20
3 LHMDS rt 20 min 73 13 85/15
4 NaHMDS 0 °C 20 min 85 3 97/3
5 NaHMDS rt 20 min 84 4 95/5
6 KHMDS 0 °C 20 min 77 10 88/12
7 nBuLi 0 °C 20 min 72 19 79/21
8 NaH 0 °C 30 min 89 3 97/3
9 iPrMgBr rt 4 h 73 1 99/1

The data demonstrates that sodium-containing bases (NaHMDS, NaH) consistently provide excellent (E)-selectivity (≥95:5) and high yields across various temperatures [6]. The remarkable (E)-selectivity observed with magnesium bases (iPrMgBr) can be explained by the formation of chelated phosphonoenolate structures that rigidly define the approach trajectory to the carbonyl compound [6].

Substrate Scope and Selectivity

The HWE reaction demonstrates broad applicability across diverse carbonyl and phosphonate substrates, though selectivity and efficiency vary considerably with substrate structure:

Table 2: Substrate Scope in HWE Reactions with Phosphonate 3 Under KOH/MeCN Conditions

Entry Aldehyde Time (min) Product Yield (%) E/Z Ratio
1 Benzaldehyde 30 5a 84 98:2
2 4-Nitrobenzaldehyde 5 5b 84 >99:1
3 4-Chlorobenzaldehyde 30 5c 85 98:2
4 4-Methoxybenzaldehyde 90 5d 86 99:1
5 1-Naphthaldehyde 30 5e 80 92:8
6 Cinnamaldehyde 40 5f 43 93:7
7 Heptanal 90 5g 67 94:6

Aromatic aldehydes with electron-withdrawing groups (e.g., 4-NO₂) typically react more rapidly and with higher stereoselectivity than those with electron-donating groups [7]. Aliphatic aldehydes generally provide good to excellent (E)-selectivity, though yields may be somewhat lower than with aromatic counterparts [7]. The reaction shows limited efficiency with α,β-unsaturated aldehydes such as cinnamaldehyde, likely due to competing side reactions [7]. Ketones are generally poor substrates for the HWE reaction, with even electrophilic and non-enolizable ketones failing to provide satisfactory results [7].

Experimental Protocols

Standard (E)-Selective HWE Olefination

Protocol 1: Potassium Hydroxide-Mediated (E)-Selective Olefination [7]

Materials:

  • Phosphonate substrate (1.0 equiv)
  • Aldehyde (1.5 equiv)
  • Anhydrous acetonitrile (0.1-0.5 M relative to phosphonate)
  • Powdered KOH (1.8 equiv)
  • Distilled water (8.0 equiv relative to KOH)
  • Saturated aqueous NH₄Cl solution
  • Diethyl ether or ethyl acetate for extraction
  • Anhydrous Na₂SO₄

Procedure:

  • In an oven-dried round-bottom flask under inert atmosphere, dissolve the phosphonate substrate in anhydrous acetonitrile.
  • Add powdered KOH (1.8 equiv) and distilled water (8.0 equiv) sequentially to the stirring solution at room temperature.
  • Add the aldehyde (1.5 equiv) dropwise via syringe and monitor reaction progress by TLC or LC-MS.
  • Stir the reaction mixture at room temperature for the specified time (typically 30-90 minutes depending on aldehyde reactivity).
  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 × 20 mL).
  • Combine the organic extracts and wash with brine (1 × 20 mL), then dry over anhydrous Na₂SO₄.
  • Filter and concentrate under reduced pressure to obtain the crude product.
  • Purify by flash column chromatography on silica gel.

Notes:

  • The addition of controlled amounts of water enhances reaction rate by improving KOH solubility.
  • This method is particularly effective for aromatic aldehydes and aliphatic aldehydes without enolizable protons.
  • For acid-sensitive substrates, replace NH₄Cl quench with saturated NaHCO₃ solution.
(Z)-Selective Still-Gennari Modification

Protocol 2: Still-Gennari (Z)-Selective Olefination [1] [4]

Materials:

  • Phosphonate with electron-withdrawing groups (e.g., CF₃CH₂OPO-)
  • Anhydrous THF (0.1-0.3 M relative to phosphonate)
  • KHMDS (1.0 M in THF, 1.02 equiv)
  • 18-crown-6 (2.0 equiv)
  • Aldehyde (1.0 equiv)
  • Saturated aqueous NH₄Cl solution
  • Dichloromethane for extraction
  • Anhydrous Na₂SO₄

Procedure:

  • In an oven-dried flask under inert atmosphere, dissolve the phosphonate substrate in anhydrous THF and cool to -78 °C.
  • Add 18-crown-6 (2.0 equiv) followed by KHMDS (1.02 equiv) dropwise with vigorous stirring.
  • Maintain the reaction at -78 °C for 1-1.5 hours to ensure complete formation of the phosphonoenolate.
  • Warm the reaction mixture to -46 °C and add the aldehyde (1.0 equiv) dropwise as a solution in THF.
  • Stir at -46 °C for 3 hours, then gradually warm to 5 °C over 2 hours.
  • Quench with saturated aqueous NH₄Cl solution and extract with DCM (3 × 15 mL).
  • Combine organic layers, dry over Na₂SO₄, filter, and concentrate.
  • Purify by flash column chromatography.

Notes:

  • The use of trifluoroethyl phosphonates and dissociating conditions (KHMDS/18-crown-6) is crucial for (Z)-selectivity.
  • The low temperature and crown ether work synergistically to produce the kinetic (Z)-product through a tight ion pair mechanism.
  • This method provides excellent (Z)-selectivity for a wide range of aromatic and aliphatic aldehydes.
Masamune-Roush Conditions for Base-Sensitive Substrates

Protocol 3: Mild HWE Olefination Using Lithium Chloride and DBU [1] [4]

Materials:

  • Aldehyde (1.0 equiv)
  • Lithium chloride (1.6 equiv, flame-dried)
  • Triethylphosphonoacetate (1.5 equiv)
  • DBU (1.5 equiv)
  • Anhydrous acetonitrile (0.2 M relative to aldehyde)

Procedure:

  • Flame-dry LiCl under vacuum and cool in a desiccator.
  • In an oven-dried flask under inert atmosphere, prepare a suspension of aldehyde (1.0 equiv) and LiCl (1.6 equiv) in anhydrous acetonitrile.
  • Cool the suspension to -15 °C with vigorous stirring.
  • Add triethylphosphonoacetate (1.5 equiv) followed by DBU (1.5 equiv) dropwise via syringe.
  • Allow the reaction to warm slowly to 0 °C over 1 hour, then to room temperature.
  • Monitor by TLC until completion (typically 10-30 minutes at room temperature).
  • Quench with saturated aqueous NH₄Cl and extract with DCM.
  • Dry combined organic layers over Na₂SO₄, filter, and concentrate.
  • Purify by flash column chromatography.

Notes:

  • These mild conditions are ideal for base-sensitive substrates that would decompose under standard basic conditions.
  • The LiCl/DBU combination generates the reactive phosphonoenolate at low temperature, minimizing side reactions.
  • Vigorous stirring is essential to maintain suspension and ensure efficient reaction.

Advanced Applications in Drug Development

The HWE reaction has been extensively employed as a key strategic transformation in the synthesis of complex pharmaceutical targets and natural products with biological activity. Its reliability and predictable stereoselectivity make it particularly valuable for constructing structurally complex intermediates in drug development campaigns.

Natural Product Synthesis

Recent applications in natural product synthesis highlight the versatility of the HWE reaction for various strategic disconnections:

  • Carbon Chain Elongation: The HWE reaction is frequently employed for iterative carbon chain extension in polyketide-type natural products. For instance, in the synthesis of rhizoxin D, a potent antitumor agent, the HWE reaction was utilized to couple advanced aldehyde and phosphonate fragments, establishing the conjugated (E,E,E)-triene system with complete stereocontrol [2].

  • Macrocyclization: Intramolecular HWE reactions have been successfully implemented for the formation of macrocyclic rings in complex natural products. The reaction efficiency for macrocyclization depends critically on phosphonate structure, base selection, and dilution conditions to favor intramolecular cyclization over competing dimerization [4].

  • Fragment Coupling: The HWE reaction enables the stereocontrolled union of complex synthetic fragments in late-stage couplings. This approach has been demonstrated in the synthesis of iejimalide subunits, where kinetic resolution of racemic aldehydes using chiral phosphonate reagents established multiple stereocenters with high enantioselectivity [2].

Stereoselective Synthesis of Bioactive Molecules

The predictable stereoselectivity of the HWE reaction has been leveraged for the synthesis of various pharmacologically important structural motifs:

  • α,β-Unsaturated Weinreb Amides: Recent developments in Weinreb amide-type HWE reactions provide efficient access to versatile intermediates that can be transformed to aldehydes (by reduction) or ketones (by nucleophilic addition) without over-reduction issues [6]. These building blocks are particularly valuable for the synthesis of ketone-containing pharmaceutical targets.

  • SF₅-Containing Bioisosteres: The HWE reaction has been applied to the synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes, which serve as valuable bioisosteres for tert-butyl groups, sulfonyl groups, and other privileged structural motifs in medicinal chemistry [7]. The SF₅ group confers enhanced metabolic stability, lipophilicity, and membrane permeability.

  • Herbicidal Phosphonamidates: Phosphorus derivatives synthesized via HWE-related methodologies have demonstrated promising herbicidal activity in high-throughput bioassays. Structure-activity relationship studies have revealed that specific structural modifications, particularly di-n-propylamine derivatives, show significant herbicidal effects [8].

Troubleshooting and Practical Considerations

Common Challenges and Solutions
  • Low (E)-Selectivity with Aliphatic Aldehydes: Some aliphatic aldehydes may give reduced (E)-selectivity under standard conditions. Solution: Employ magnesium bases (iPrMgCl, iPrMgBr) or sodium bases (NaHMDS, NaH) at elevated temperatures (0 °C to room temperature) to improve (E)-selectivity [6].

  • Phosphonate Hydrolysis: Phosphonate substrates may undergo partial hydrolysis under strongly basic conditions. Solution: Use freshly distilled phosphonates, ensure anhydrous conditions, and consider the Masamune-Roush conditions (LiCl/DBU) for base-sensitive phosphonates [1] [4].

  • Slow Reaction with Sterically Hindered Carbonyls: Ketones and hindered aldehydes may exhibit sluggish reactivity. Solution: Increase reaction temperature, use more nucleophilic phosphonates (e.g., with electron-withdrawing groups), or employ higher concentrations (0.5-1.0 M) [1] [7].

  • Product Isolation Issues: The phosphate byproducts can sometimes co-elute with desired products during chromatography. Solution: Include a water wash during workup to remove phosphate salts, or use reverse-phase chromatography for challenging separations [3].

Practical Tips for Optimization
  • Base Screening: When developing new HWE reactions, screen a range of bases (nBuLi, NaH, KHMDS, iPrMgCl) as the base choice dramatically affects both yield and stereoselectivity [6].

  • Temperature Optimization: Systematically evaluate reaction temperature, as increasing temperature typically enhances (E)-selectivity, though may compromise yields for thermally sensitive substrates [1] [6].

  • Additive Effects: For challenging substrates, consider additives such as LiCl, MgBr₂, or 18-crown-6, which can modulate enolate structure and reactivity [1] [4].

  • Monitoring Reaction Progress: Use inline IR spectroscopy to monitor phosphonoenolate formation (characteristic P=O stretches) or LC-MS to track consumption of starting materials and identify potential side products.

The following workflow diagram illustrates a systematic approach to developing and optimizing HWE reactions:

G Start Start StandardConditions StandardConditions Start->StandardConditions Standard substrate StillGennari StillGennari Start->StillGennari Requires (Z)-alkene MasamuneRoush MasamuneRoush Start->MasamuneRoush Base-sensitive substrate ScreenBase ScreenBase ScreenTemp ScreenTemp ScreenBase->ScreenTemp Promising conditions Evaluate Evaluate ScreenTemp->Evaluate Optimize Optimize Evaluate->Optimize Needs improvement Success Success Evaluate->Success Satisfactory Optimize->ScreenBase Adjust parameters StandardConditions->ScreenBase StillGennari->ScreenBase MasamuneRoush->ScreenBase

Conclusion

The Horner-Wadsworth-Emmons reaction remains a cornerstone methodology in synthetic organic chemistry, with continuing relevance in modern drug development. The protocols and applications detailed in these notes provide a comprehensive foundation for implementing this transformation in pharmaceutical research. Recent advances in Weinreb amide-type HWE reactions, stereoselective modifications, and mild conditions for base-sensitive substrates have expanded the synthetic utility of this classic reaction. By understanding the mechanistic principles, optimizing reaction conditions, and applying appropriate troubleshooting strategies, researchers can effectively leverage the HWE reaction for the stereocontrolled synthesis of complex alkene-containing targets in drug discovery programs.

References

Experimental Protocol for Evaluating Metalloprotease Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol offers a general framework for assessing the activity and potency of novel metalloprotease inhibitors. You can adapt these methods specifically for aniline phosphinate compounds.

1. Inhibitor Synthesis and Characterization

  • Chemistry: Synthesize target this compound compounds through condensation and nucleophilic substitution reactions, following similar routes to those used for pyrimidine derivatives or other inhibitor scaffolds [1]. Purify intermediates and final products using techniques like column chromatography or recrystallization.
  • Structural Confirmation: Characterize all synthesized compounds and key intermediates using ( ^1\text{H} ) NMR, ( ^13\text{C} ) NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to verify molecular structure and purity [1].

2. Biochemical Kinase Inhibition Assay This assay determines the half-maximal inhibitory concentration (IC₅₀) of your compounds against the target metalloprotease.

  • Principle: Measure the compound's ability to inhibit protease activity in a cell-free system [1].
  • Reagents:
    • Purified recombinant metalloprotease (e.g., MMP-2, MMP-9, MT1-MMP).
    • Fluorogenic or chromogenic peptide substrate specific to the target protease.
    • Assay buffer (e.g., Tris-HCl or HEPES, containing CaCl₂ and ZnCl₂).
    • Test compounds dissolved in DMSO.
    • Positive control inhibitor (e.g., Batimastat or other known MMP inhibitor).
  • Procedure:
    • Pre-incubate a series of compound concentrations with the enzyme in assay buffer for 15-30 minutes.
    • Initiate the reaction by adding the substrate.
    • Monitor the reaction kinetics in real-time using a microplate reader to track fluorescence or absorbance change.
    • Calculate the percentage inhibition for each concentration relative to a DMSO control.
    • Generate dose-response curves and determine the IC₅₀ value using non-linear regression analysis [1].
  • Data Analysis: Perform experiments in triplicate and report IC₅₀ values as mean ± standard deviation [1].

3. Cell-Based Antiproliferative Assay This evaluates the compound's ability to inhibit the growth of cancer cell lines.

  • Principle: Assess cell viability after treatment with the inhibitor, often using metabolic activity as a proxy [1].
  • Cell Lines: Use relevant cancer cell lines such as HCT116 (colorectal), HepG2 (liver), or MDA-MB-231 (breast) [1].
  • Procedure (MTT Assay):
    • Seed cells in 96-well plates and incubate overnight.
    • Treat cells with a range of inhibitor concentrations.
    • After 48-72 hours, add MTT reagent to each well.
    • Incubate to allow formazan crystal formation, then solubilize with DMSO.
    • Measure absorbance at 570 nm.
  • Data Analysis: Calculate the percentage of cell growth inhibition and the half-maximal growth inhibitory concentration (GI₅₀).

4. Cell Migration Assay

  • Principle: Determine the inhibitor's effect on cancer cell invasion, a key process in metastasis that involves metalloproteases [1].
  • Procedure (Wound Healing/Scratch Assay):
    • Create a "wound" in a confluent cell monolayer with a pipette tip.
    • Wash away debris and add medium containing the inhibitor.
    • Capture images at 0, 24, and 48 hours.
    • Quantify the percentage of wound closure compared to the control group [1].

The workflow below summarizes the key stages of this experimental protocol:

G Start Start: Protocol for Evaluating Metalloprotease Inhibitors Synthesis 1. Inhibitor Synthesis & Characterization Start->Synthesis NMR Structural Confirmation: NMR, HRMS Synthesis->NMR BiochemAssay 2. Biochemical Kinase Inhibition Assay NMR->BiochemAssay IC50 Determine IC₅₀ Value BiochemAssay->IC50 CellAssay 3. Cell-Based Antiproliferative Assay IC50->CellAssay GI50 Determine GI₅₀ Value CellAssay->GI50 Migration 4. Cell Migration Assay GI50->Migration WoundClosure Quantify Wound Closure % Migration->WoundClosure

Data Presentation and Analysis

When you obtain experimental results for your this compound compounds, you can summarize the data using tables like the ones below.

Table 1: Example Structure for Biochemical and Cellular Activity Data This table template can be used to report key efficacy metrics.

Compound ID R¹ Group R² Group IC₅₀ against MMP-X (nM) GI₅₀ in HCT116 (μM) Migration Inhibition at 10 μM (%)
18c (ref. example) 4-fluorophenyl -CF₃ 33.6 ± 4.3 < 10 > 70
Your Compound A [Your R¹] [Your R²] [Your Data] [Your Data] [Your Data]
Your Compound B [Your R¹] [Your R²] [Your Data] [Your Data] [Your Data]

Table 2: Key Parameters for Pharmacokinetic and Safety Profiling This template is for reporting drug-like properties and safety data.

Assay Type Parameter Measured Target Profile Result for Lead Compound
hERG Inhibition IC₅₀ > 10 μM [Your Data]
Human Liver Microsome Stability Half-life (t₁/₂) > 40 min 53.1 min (ref. example) [1]
Caco-2 Permeability Papp (×10⁻⁶ cm/s) > 10 [Your Data]

Critical Considerations for Metalloprotease Inhibitor Development

When designing and evaluating your this compound inhibitors, keep these strategic points in mind:

  • Achieving Selectivity: Early, broad-spectrum MMP inhibitors failed in clinical trials due to side effects like musculoskeletal syndrome (MSS), which was linked to the simultaneous inhibition of multiple MMPs [2]. The field is now focused on developing highly selective inhibitors. Consider leveraging the unique structural features of the S1' pocket of your target MMP to enhance specificity [3] [4].
  • Optimizing the Zinc-Binding Group (ZBG): The phosphinate functional group in your compounds likely acts as the ZBG, chelating the catalytic zinc ion in the active site [3]. The exact geometry and electronics of this group are critical for potency and selectivity. Explore different substituents on the phosphorus to fine-tune these interactions.
  • Utilizing Computational Methods: Before synthesis, use Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies. These can predict inhibitory activity and suggest which structural modifications (e.g., at the R¹ and R² positions) might improve binding affinity and selectivity [3].

Pathways for Further Research

To advance your work on this compound metalloprotease inhibitors, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder and Reaxys using "this compound MMP inhibitor" as a key query to find more direct literature.
  • Explore Patent Literature: Investigate existing patents for structural clues and claimed compositions, which can provide insights not yet available in journal articles.
  • Focus on Underexplored MMPs: Consider targeting specific MMPs like MMP-13 or MT1-MMP with your compounds, as they are implicated in disease but may have more open chemical space for inhibitor development [2].

References

Comprehensive Application Notes and Protocols: Aniline Phosphinate and Phosphonate Esters in Pharmaceutical and Agrochemical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aniline-Derived Phosphorus Compounds

Aniline phosphinate and phosphonate esters represent a specialized class of organophosphorus compounds characterized by a carbon-phosphorus bond that demonstrates remarkable stability and diverse biological activity. These compounds incorporate an aniline moiety, often substituted with halogens such as chlorine or fluorine, which significantly influences their electronic properties and bioactivity. The unique structural configuration of these molecules, particularly the P-C bond, renders them resistant to hydrolysis and enzymatic degradation compared to their phosphate ester counterparts, making them exceptionally valuable in medicinal chemistry and agrochemical development. Researchers have increasingly focused on aniline-derived phosphonates due to their dual functionality: the phosphorus component provides molecular stability and metal-chelating capabilities, while the aniline moiety offers opportunities for structural diversification and targeted biological interactions.

The significance of these compounds in drug development stems from their role as stable bioisosteres for phosphate groups, enabling them to mimic naturally occurring phosphate-containing compounds while resisting enzymatic hydrolysis. This property is particularly valuable in the design of enzyme inhibitors and prodrug strategies, where metabolic stability is crucial for therapeutic efficacy. Recent advances in synthetic methodologies have expanded the accessible chemical space of aniline phosphinates and phosphonates, facilitating their application across various research domains including protease inhibition, antibacterial development, and herbicide design. The following sections provide a comprehensive examination of their applications, synthetic protocols, and analytical characterization to support researchers in leveraging these valuable compounds.

Pharmaceutical Applications

Prodrug Strategies and Bioavailability Enhancement

Phosphonate esters serve as effective prodrugs for enhancing the oral bioavailability of phosphonic acid therapeutics, which typically exhibit poor membrane permeability due to their negative charges at physiological pH. By masking the charged phosphonate group as a neutral ester, these prodrugs significantly improve cellular penetration through passive diffusion, followed by intracellular enzymatic cleavage to release the active phosphonic acid drug. This approach has been successfully implemented in several clinically important antiviral agents, including Tenofovir disoproxil and Adefovir dipivoxil, which utilize phosphonate ester prodrug strategies to overcome delivery challenges [1]. The prodrug approach not only increases oral bioavailability but also enhances tissue specificity and minimizes systemic degradation, addressing key pharmacokinetic limitations in phosphonate-based therapeutics.

Recent innovations in prodrug design have focused on optimizing the ester moieties for improved metabolic stability and controlled release kinetics. Mixed ester-amides and cyclic esters have demonstrated particular promise in balancing the conflicting requirements of adequate lipophilicity for membrane penetration and efficient enzymatic hydrolysis for drug release. For instance, Tenofovir alafenamide represents an advancement over earlier prodrugs with improved cellular uptake and reduced systemic exposure, leading to enhanced efficacy and safety profiles. These strategic modifications highlight the importance of molecular engineering in phosphonate prodrug development, offering valuable insights for researchers designing similar approaches for aniline-derived phosphonate compounds [1].

Enzyme Inhibition and Therapeutic Targeting

Aniline phosphonates function as potent enzyme inhibitors by mimicking the transition states of enzymatic reactions or structurally resembling natural phosphate-containing substrates. Their exceptional stability against phosphatases makes them particularly valuable for targeting enzymes that interact with phosphate esters, such as proteases, kinases, and phosphatases. Specific structural features, including the 3,4-dichloroaniline moiety, have been associated with enhanced inhibitory activity against various therapeutic targets, possibly due to increased electron withdrawal and optimal steric interactions within enzyme active sites [2]. The strategic incorporation of halogen atoms on the aniline ring enables fine-tuning of electronic properties and lipophilicity, parameters critically important for target engagement and potency.

  • HIV Reverse Transcriptase Inhibition: Aryl phosphonate esters have demonstrated significant activity against HIV reverse transcriptase through incorporation into nucleotide analogue structures. The phosphonate group serves as a non-hydrolyzable phosphate mimic, enabling binding to the enzyme active site without undergoing catalytic processing [1].

  • Aminopeptidase Inhibition: Phosphonate analogues of amino acids effectively inhibit zinc-dependent aminopeptidases, which play crucial roles in protein maturation and turnover. These inhibitors typically feature structural motifs that coordinate the active site zinc ions while resisting proteolytic cleavage [2].

  • Metalloprotease Inhibition: Phosphinic acids containing aniline derivatives have shown promising activity against various metalloproteases, including angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs). The phosphorus atom directly coordinates with the catalytic zinc ion, while the aniline moiety provides optimal hydrophobic interactions with enzyme subsites [3].

Antimicrobial and Antiviral Applications

Phosphonate derivatives incorporating aniline motifs have emerged as valuable scaffolds in antimicrobial and antiviral drug development. The intrinsic stability of the C-P bond confers resistance to enzymatic degradation, while the aniline component allows for strategic modification to optimize target interactions and pharmacokinetic properties. Halogenated aniline phosphonates, particularly those containing 3,4-dichloro substituents, have demonstrated enhanced antibacterial and antiviral activities, potentially due to increased membrane permeability and improved target binding affinity [2]. These compounds represent an important strategy in addressing the growing challenge of antimicrobial resistance, as their novel structures and mechanisms of action can circumvent existing resistance pathways.

The applications of aniline phosphonates extend to antimalarial agents and hepatitis C virus inhibitors, where their ability to mimic phosphate-containing intermediates in essential biosynthetic pathways enables targeted inhibition of pathogen-specific enzymes. For instance, phosphonate analogues of isoprenoid precursors effectively disrupt protein prenylation in Plasmodium falciparum, exhibiting potent antimalarial activity. Similarly, certain aryl phosphonate nucleotides demonstrate inhibition of the hepatitis C NS5B polymerase through incorporation into the growing RNA chain and subsequent chain termination. These diverse therapeutic applications highlight the versatility of aniline phosphonate esters as privileged structures in infectious disease drug development [3].

Table 1: Pharmaceutical Applications of this compound and Phosphonate Esters

Application Area Specific Examples Key Structural Features Mechanism of Action
Antiviral Prodrugs Tenofovir disoproxil, Adefovir dipivoxil Alkoxycarbonyloxyalkyl esters, Mixed ester-amides Enhanced membrane permeability, Intracellular hydrolysis to active acid
Enzyme Inhibition Aminopeptidase inhibitors, Metalloprotease inhibitors α-Aminophosphonates, Halogenated aniline moieties Transition state mimicry, Zinc ion coordination
Antibacterial Agents Fosfomycin analogues, Fosmidomycin derivatives Epoxide functionality, Hydroxamate group Inhibition of enolpyruvyl transferase, Inhibition of isoprenoid synthesis
Bone-Targeting Therapeutics Bisphosphonates (Dronates) Geminal bisphosphonate structure Inhibition of osteoclast activity, Increased bone mineral density

Agrochemical Applications

Herbicidal Activity and Structure-Activity Relationships

Aniline phosphonate esters demonstrate significant herbicidal potential, particularly through their action as inhibitors of essential plant enzymes and metabolic pathways. Recent research has identified specific structural requirements for optimal herbicidal activity, with n-alkylphosphonamidates containing di-n-propylamine derivatives showing particularly pronounced effects [4]. The development of high-throughput bioassays based on chlorophyll fluorescence measurements has enabled rapid screening of herbicidal activity using minimal compound quantities, facilitating efficient structure-activity relationship studies. These assays utilize tomato (Solanum lycopersicum L.) leaf disks and measure chlorophyll fluorescence as a proxy for plant health, allowing for quantitative assessment of phytotoxicity across compound libraries with varied substituents [4].

Structure-activity relationship studies have revealed that both the phosphonate alkyl chain length and the aniline substituents significantly influence herbicidal potency. In particular, the presence of electron-withdrawing groups on the aniline ring, such as chlorine or fluorine atoms, enhances phytotoxic effects, likely due to increased oxidative stress induction or improved interaction with target enzymes. The optimal chain length for n-alkylphosphonamidates appears to be in the C3-C5 range, balancing lipophilicity for membrane penetration with sufficient aqueous solubility for translocation within plant tissues. These findings provide valuable guidance for agrochemical researchers designing novel herbicidal compounds based on the aniline phosphonate scaffold [4].

Plant Growth Regulation and Quorum Sensing Modulation

Beyond direct herbicidal activity, aniline phosphonate esters exhibit effects on plant growth regulation and quorum sensing modulation in plant-associated bacteria. The structural similarity of certain aniline phosphonates to natural plant growth regulators enables interaction with hormonal pathways, potentially leading to altered growth patterns or stress responses. Additionally, phosphonamidate analogues of N-acyl homoserine lactones (AHLs) have been synthesized and evaluated for their ability to interfere with bacterial quorum sensing systems, which play crucial roles in the establishment of plant-pathogen interactions [4]. These novel analogues represent valuable tools for studying quorum sensing mechanisms and developing innovative strategies for crop protection.

The application of aniline phosphonates in quorum sensing modulation represents a promising approach for controlling bacterial pathogens without exerting direct antimicrobial pressure, thereby potentially reducing the development of resistance. By structurally mimicking native AHL signaling molecules, these compounds can either antagonize or agonize quorum sensing receptors, disrupting the coordination of virulence factor production and biofilm formation. The incorporation of phosphonate moieties into AHL analogues enhances metabolic stability while maintaining the structural features required for receptor recognition, highlighting the versatility of aniline phosphonates in agricultural chemical design [4].

Table 2: Agrochemical Applications of this compound and Phosphonate Esters

Application Area Specific Examples Key Structural Features Mechanism of Action
Herbicidal Activity n-Propylphosphonamidates, Dichloroaniline derivatives C3-C5 alkyl chains, Halogenated anilines Inhibition of essential plant enzymes, Oxidative stress induction
Plant Growth Regulation AHL analogues, Ethephon derivatives Phosphonate ester linkages, Ethylene-releasing groups Interference with hormonal pathways, Controlled ethylene release
Quorum Sensing Modulation Phosphonamidate AHL analogues N-acyl homoserine lactone mimics, Variable acyl chains Competition with native AHL signals, Disruption of virulence gene expression
Pesticide Metabolites 3,4-Dichloroaniline phosphonates Chlorinated aniline moiety, Phosphonate esters Persistence in environment, Plant metabolic incorporation

Synthetic Protocols

Synthesis of Phosphonate Esters via Phosphonylaminium Salts

A recently developed methodology enables the synthesis of novel mixed n-alkylphosphonate diesters and amino acid-derived n-alkylphosphonamidates through phosphonylaminium salt intermediates, avoiding the need for strong bases or pre-functionalized substrates [4]. This approach is particularly valuable for the incorporation of aniline derivatives and amino acid moieties, as it proceeds under mild conditions without requiring deprotonation of the nucleophilic components. The procedure involves initial formation of phosphonylaminium salts from symmetrical phosphonate diesters, followed by reaction with phenolic nucleophiles or amino acid esters to yield the target mixed phosphonate esters or phosphonamidates.

Protocol: Synthesis of Mixed Phosphonate Diesters via Phosphonylaminium Salts

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, argon/vacuum line, separatory funnel, rotary evaporator, chromatography equipment.
  • Reagents: Diethyl n-alkylphosphonate (1.0 equiv), oxalyl chloride (1.2 equiv), phenol derivative (1.5 equiv), triethylamine (2.5 equiv), anhydrous dichloromethane.
  • Procedure:
    • Dissolve diethyl n-alkylphosphonate (10 mmol) in anhydrous CH₂Cl₂ (30 mL) under argon atmosphere.
    • Add oxalyl chloride (12 mmol) dropwise at 0°C with stirring.
    • Warm reaction mixture to room temperature and stir for 2 hours.
    • Remove solvent and excess oxalyl chloride under reduced pressure to obtain phosphonyl chloride intermediate.
    • Redissolve crude phosphonyl chloride in anhydrous CH₂Cl₂ (30 mL) and cool to 0°C.
    • Add triethylamine (25 mmol) followed by dropwise addition of phenol derivative (15 mmol).
    • Stir at room temperature for 12 hours monitoring by TLC.
    • Quench reaction with saturated aqueous NaHCO₃ solution (20 mL).
    • Extract with CH₂Cl₂ (3 × 25 mL), dry combined organic layers over MgSO₄.
    • Concentrate under reduced pressure and purify by flash chromatography.
  • Purification: Silica gel chromatography using hexane/ethyl acetate gradient elution.
  • Characterization: ¹H NMR, ¹³C NMR, ³¹P NMR, HRMS.
  • Yield Range: 55-75% depending on substituents [4].
Three-Component Condensation for Aniline Phosphonates

The three-component condensation between triphenyl phosphite, dialkyl acetylenedicarboxylates, and 3,4-dichloroaniline provides an efficient route to stable phosphonate esters with confirmed biological activity [2]. This one-pot methodology enables the construction of complex phosphonate structures with defined stereochemistry, as the reaction proceeds with high diastereoselectivity to yield products with gauche arrangement and specific [(2S,3S) or (2R,3R)] configuration. Kinetic studies have confirmed second-order behavior for this transformation, with the first step identified as rate-determining [2].

Protocol: Three-Component Synthesis of Aniline-Derived Phosphonate Esters

  • Equipment: Round-bottom flask, magnetic stirrer, UV spectrophotometer with temperature control, argon/vacuum line, rotary evaporator, recrystallization apparatus.
  • Reagents: Triphenyl phosphite (1.0 equiv), dialkyl acetylenedicarboxylate (1.0 equiv), 3,4-dichloroaniline (1.0 equiv), 1,2-dichloroethane (solvent).
  • Procedure:
    • Dissolve triphenyl phosphite (10 mmol) and 3,4-dichloroaniline (10 mmol) in anhydrous 1,2-dichloroethane (50 mL).
    • Add dialkyl acetylenedicarboxylate (10 mmol) dropwise with stirring at room temperature.
    • Heat reaction mixture to 40°C and monitor by TLC and UV spectroscopy at 330 nm.
    • Continue stirring until reaction completion (typically 6-8 hours).
    • Cool reaction mixture to room temperature and concentrate under reduced pressure.
    • Purify crude product by recrystallization from n-hexane/ethyl acetate.
  • Kinetic Monitoring: Follow reaction progress by UV absorbance at 330 nm using 10 mm light-path quartz cell [2].
  • Purification: Recrystallization from n-hexane/ethyl acetate (3:1).
  • Characterization: ¹H NMR, ¹³C NMR, ³¹P NMR, X-ray crystallography, HRMS.
  • Typical Yield: 70-85% after recrystallization [2].
Hydrolysis Protocols for Phosphonate Esters

The conversion of phosphonate esters to their corresponding phosphonic acids is a critical transformation in prodrug activation and compound diversification. Both acidic and basic hydrolysis conditions can be employed, with selection dependent on the stability of other functional groups in the molecule [3].

Protocol: Acidic Hydrolysis of Phosphonate Esters

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, rotary evaporator.
  • Reagents: Phosphonate ester (1.0 equiv), concentrated hydrochloric acid (10-15 equiv), water.
  • Procedure:
    • Dissolve phosphonate ester (5 mmol) in concentrated HCl (15 mL).
    • Heat at reflux (100°C) with vigorous stirring.
    • Monitor reaction progress by TLC or ³¹P NMR.
    • Typical reaction time: 6-24 hours depending on substrate.
    • Cool reaction mixture to room temperature.
    • Remove solvent under reduced pressure.
    • Triturate residue with acetone or ether to precipitate product.
    • Collect solid by filtration and wash with cold acetone.
  • Alternative Conditions: For acid-sensitive substrates, 30% HBr in acetic acid or trimethylsilyl bromide (2.2 equiv) in CH₂Cl₂ can be used at room temperature [3].
  • Characterization: ¹H NMR, ¹³C NMR, ³¹P NMR, melting point, elemental analysis.
  • Yield Range: 70-95% depending on substrate and conditions [3].

Protocol: Basic Hydrolysis of Phosphonate Esters

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.
  • Reagents: Phosphonate ester (1.0 equiv), sodium hydroxide (2.2 equiv), water, ethanol.
  • Procedure:
    • Dissolve phosphonate ester (5 mmol) in 1:1 ethanol/water (30 mL).
    • Add NaOH (11 mmol) and stir at room temperature or mild heating (40-60°C).
    • Monitor by TLC until starting material consumption.
    • Neutralize carefully with Amberlyst 15 ion-exchange resin or dilute HCl.
    • Filter and concentrate under reduced pressure.
    • Purify by recrystallization or trituration.
  • Characterization: ¹H NMR, ¹³C NMR, ³¹P NMR, melting point, HPLC.
  • Yield Range: 80-98% depending on substrate [3].

Analytical Methods and Characterization

Spectroscopic Characterization

Comprehensive characterization of this compound and phosphonate esters requires a multi-technique approach to confirm structural identity, assess purity, and establish stereochemical configuration. Multinuclear NMR spectroscopy represents the most powerful technique, providing detailed information about molecular structure, purity, and in some cases, stereochemistry [2].

  • ¹H NMR Spectroscopy: Characteristic signals include aromatic protons from the aniline moiety (δ 6.8-7.8 ppm), methine protons α to phosphorus (δ 4.0-5.5 ppm with P-C-H coupling constants J~15-25 Hz), and alkoxy group protons (δ 3.5-4.2 ppm). The coupling patterns and integration ratios provide confirmation of molecular structure and purity.

  • ¹³C NMR Spectroscopy: Key features include carbon atoms directly bonded to phosphorus (δ 35-55 ppm with J~100-150 Hz), ester carbonyl carbons (δ 165-175 ppm), and aromatic carbons. The magnitude of phosphorus-carbon coupling constants provides information about bond hybridization and molecular connectivity.

  • ³¹P NMR Spectroscopy: This technique offers immediate confirmation of successful phosphonate formation, with typical chemical shifts ranging from δ 15-35 ppm for phosphonate esters. The exact chemical shift is sensitive to substituents on phosphorus and can provide information about sample purity and possible decomposition products [2].

  • UV-Vis Spectroscopy: Useful for kinetic studies and concentration determination, with aniline phosphonates typically exhibiting strong absorption around 330 nm due to the conjugated system. This property was exploited in kinetic studies of formation reactions, enabling real-time monitoring of reaction progress [2].

Kinetic Analysis and Computational Methods

Kinetic studies of phosphonate ester formation and hydrolysis provide valuable insights into reaction mechanisms and rates, essential for process optimization and understanding biological activation. UV spectrophotometry has been successfully employed to determine second-order rate constants and establish the concentration independence of these constants across different substrate concentrations [2]. Temperature-dependent studies enable calculation of activation parameters (Ea, ΔH‡, ΔS‡, and ΔG‡) through Arrhenius and Eyring analyses, providing fundamental understanding of the reaction energetics.

Computational methods complement experimental approaches by elucidating molecular conformations, stereochemical preferences, and electronic properties. Theoretical calculations at both HF/6-31G(d,p) and B3LYP/6-311++G(d,p) levels of theory have confirmed that phosphonate esters with gauche arrangement and specific [(2S,3S) or (2R,3R)] configurations are more stable than their anti counterparts, consistent with experimental X-ray crystallographic data [2]. These computational approaches enable researchers to predict stability, reactivity, and spectroscopic properties before synthesis, guiding rational design of novel compounds with optimized characteristics.

Experimental Workflows and Signaling Pathways

The following diagrams visualize key experimental workflows and structural relationships for aniline phosphonate ester synthesis and application:

Synthesis Workflow for Aniline Phosphonate Esters

G compound1 Triphenyl Phosphite intermediate Phosphonium Intermediate compound1->intermediate Nucleophilic addition compound2 Dialkyl Acetylenedicarboxylate compound2->intermediate 1,4-addition compound3 3,4-Dichloroaniline compound3->intermediate Proton transfer product Phosphonate Ester Product intermediate->product Rearrangement characterization Characterization: UV at 330 nm NMR spectroscopy X-ray crystallography product->characterization Analysis conditions Reaction Conditions: 1,2-Dichloroethane solvent 25-40°C Second-order kinetics conditions->intermediate Reaction parameters

Diagram 1: Three-component synthesis workflow for aniline phosphonate esters showing reaction sequence and analytical verification

Hydrolysis Pathways for Phosphonate Esters

G ester Phosphonate Ester acid_catalyzed Acid-Catalyzed Hydrolysis ester->acid_catalyzed base_catalyzed Base-Catalyzed Hydrolysis ester->base_catalyzed dealkylation Dealkylation with TMSBr ester->dealkylation phosphonic_acid Phosphonic Acid Product acid_catalyzed->phosphonic_acid base_catalyzed->phosphonic_acid dealkylation->phosphonic_acid acid_conditions Conditions: Conc. HCl or HBr 100°C, 6-24 hours P-O bond cleavage acid_conditions->acid_catalyzed Method A base_conditions Conditions: NaOH in EtOH/H₂O 40-60°C, 2-12 hours P-O bond cleavage base_conditions->base_catalyzed Method B dealkyl_conditions Conditions: TMSBr in CH₂Cl₂ Room temperature C-O bond cleavage dealkyl_conditions->dealkylation Method C

Diagram 2: Hydrolysis pathways for phosphonate esters showing multiple cleavage methods

Prodrug Activation Mechanism

G prodrug Phosphonate Ester Prodrug Neutral, Lipophilic membrane Cell Membrane Passive Diffusion prodrug->membrane Enhanced permeability intracellular Intracellular Ester Prodrug membrane->intracellular Cellular uptake activated_drug Phosphonic Acid Drug Anionic, Active Form intracellular->activated_drug Enzymatic hydrolysis biological_effect Therapeutic Effect: Enzyme Inhibition Antiviral Activity Cellular Signaling activated_drug->biological_effect Pharmacological activity enzyme Esterases/Carboxylesterases enzyme->intracellular Catalyzes cleavage

Diagram 3: Prodrug activation mechanism showing conversion pathway from ester to active acid form

Conclusion and Future Perspectives

This compound and phosphonate esters represent versatile compounds with significant applications across pharmaceutical and agrochemical domains. Their unique stability profile, imparted by the C-P bond, combined with tunable electronic properties through aniline substitution, enables diverse biological activities and material properties. The synthetic protocols and analytical methods outlined in these application notes provide researchers with robust methodologies for preparing and characterizing these valuable compounds, supporting ongoing drug discovery and development efforts.

Future research directions will likely focus on expanding the structural diversity of aniline phosphonates through development of novel synthetic methodologies, particularly stereoselective approaches for accessing enantiomerically pure compounds. Additionally, increased understanding of structure-activity relationships through advanced computational modeling and high-throughput screening will facilitate rational design of optimized compounds with enhanced efficacy and reduced off-target effects. The continuing exploration of phosphonate prodrug strategies will address remaining challenges in oral bioavailability and tissue-specific delivery, potentially unlocking new therapeutic applications for these promising compounds.

References

Troubleshooting Guide: Aniline Phosphinate Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues and optimization strategies for converting aniline phosphinate esters to their corresponding phosphinic acids.

Problem Scenario Possible Causes Optimization Strategies & Solutions

| Low Conversion Yield | • Incomplete reaction due to mild conditions. • Excessive steric hindrance from R1/R2 groups. [1] [2] | • Increase temperature: Use reflux conditions. [1] [2]Extend reaction time: Monitor reaction progress (e.g., by TLC). [1] [2]Use a stronger acid: Switch from HCl to HBr or TFA for more efficient cleavage. [1] [2] | | Degradation of Sensitive Functional Groups | • Harsh acidic conditions (e.g., concentrated HCl at high temp). [1] [2] | • Use milder acids: Try trifluoroacetic acid (TFA) as a catalyst. [1] [2]Explore alternative methods: Use dealkylation with trimethylsilyl halides, which is effective under much milder conditions. [1] [2] | | Long Reaction Times | • Sub-optimal acid concentration or type. [1] [2] | • Optimize concentration: For some substrates, a maximum rate is observed at 6-7 M HClO4 or 1.5 M HClO4. [1] [2]Switch to HBr: Hydrobromic acid often proves more efficient than hydrochloric acid. [1] [2] | | Poor Solubility of Reactants | • Low solubility of organic substrates in pure water. [1] [2] | • Use co-solvents: Employ solvent mixtures with water (e.g., dioxane, ethanol, DMF, acetonitrile) to achieve homogeneity. [1] [2] |

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for hydrolyzing an this compound? A common procedure involves using concentrated hydrochloric acid (c.c. HCl) under reflux. A typical protocol is adding 20 mL of c.c. HCl to 3 grams of substrate and stirring at the boiling point for 1.5 to 4 hours [1] [2]. For more acid-sensitive molecules, trifluoroacetic acid (TFA) in water can be a gentler and equally effective alternative [1] [2].

Q2: My substrate is acid-sensitive. What are my options? You have two excellent non-acidic pathways to consider:

  • Trimethylsilyl Halides: Dealkylation with reagents like trimethylsilyl iodide (TMSI) is highly effective under mild conditions and is suitable for molecules that cannot withstand strong acid or base [1] [2].
  • Enzymatic Hydrolysis: For a truly "green" and mild approach, enzymes like α-chymotrypsin have been used to hydrolyze phosphoryl analogues quantitatively at 37°C within 6 hours [1].

Q3: How does the hydrolysis mechanism work under acidic conditions? Acid-catalyzed hydrolysis typically proceeds via a nucleophilic attack on the phosphorus atom. The specific mechanism can vary [1] [2]:

  • AAc2 Mechanism: The most common route, where water is involved and the P-O bond is cleaved.
  • AAl1/AAl2 Mechanisms: Less common pathways involving C-O bond cleavage.

The diagram below illustrates the decision-making workflow for selecting a hydrolysis method.

Start Start: Hydrolyze This compound SubstrateCheck Is your substrate acid-sensitive? Start->SubstrateCheck AcidicPath Use Standard Acidic Hydrolysis SubstrateCheck->AcidicPath No MildPath Use Mild Alternative Methods SubstrateCheck->MildPath Yes AcidDetails Reagents: conc. HCl, HBr, or TFA Conditions: Reflux, 1.5-24 hours AcidicPath->AcidDetails Goal Obtain Phosphinic Acid AcidDetails->Goal MildDetails Reagents: Trimethylsilyl Halides or Enzymes (e.g., α-chymotrypsin) MildPath->MildDetails MildDetails->Goal

Detailed Experimental Protocols

Protocol 1: Standard Acidic Hydrolysis with HCl [1] [2]

This is a widely applicable method for robust substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, charge 3.0 g of the this compound ester. Add 20 mL of concentrated hydrochloric acid (c.c. HCl).
  • Heating: Stir the reaction mixture and heat it to reflux using a heating mantle or oil bath.
  • Monitoring: Maintain reflux for 1.5 to 4 hours. Monitor the reaction progress by TLC or LC-MS.
  • Work-up: After completion, cool the mixture to room temperature.
  • Isolation: The phosphinic acid product can often be isolated by concentration under reduced pressure or by precipitation upon careful neutralization. Further purification can be achieved by recrystallization.
Protocol 2: Mild Enzymatic Hydrolysis with α-Chymotrypsin [1]

This method is ideal for acid-sensitive compounds.

  • Reaction Setup: Dissolve the phosphinate ester in a suitable aqueous buffer (e.g., pH 7-8).
  • Catalyst Addition: Add the enzyme α-chymotrypsin to the solution.
  • Incubation: Stir the reaction mixture gently at 37°C for approximately 6 hours.
  • Work-up: After quantitative conversion, the enzyme can be filtered off.
  • Isolation: The phosphinic acid product can be isolated from the aqueous solution by lyophilization or extraction after pH adjustment.

Method Selection Workflow

The "Hydrolysis Method Selection" diagram above provides a clear visual guide for choosing the right approach based on your substrate's sensitivity.

Key Technical Notes

  • Solubility: If your starting ester has poor solubility in water, use co-solvents like dioxane, ethanol, or acetonitrile to create a homogeneous reaction mixture [1] [2].
  • Mechanism Insight: Understanding whether the reaction proceeds via P-O or C-O bond cleavage can help in troubleshooting. Most acid and base-catalyzed hydrolyses involve P-O bond cleavage [1] [2].

References

aniline phosphinate acidic basic hydrolysis conditions

Author: Smolecule Technical Support Team. Date: February 2026

Core Hydrolysis Methods for Phosphinates

The table below summarizes the primary methods for hydrolyzing phosphinate esters, including their key advantages and disadvantages, especially when an aniline group is present [1].

Method Common Reagents/Conditions Mechanism Key Advantages Key Disadvantages for Aniline Substrates
Acidic Hydrolysis Concentrated HCl or HBr, reflux, several hours [1]. P-O bond cleavage via an AAc2 mechanism (acid-catalyzed, bimolecular) [1]. Directly provides the phosphinic acid; well-established [1]. Aniline group can be protonated (forming anilinium ion) or oxidized under harsh conditions, leading to decomposition [2].
Basic Hydrolysis Aqueous NaOH or KOH, heating [1]. Nucleophilic attack on phosphorus [1]. Less corrosive than acidic methods [1]. Aniline can act as a poor leaving group, potentially hindering the reaction; may require prolonged heating [1].
Dealkylation with Silyl Halides Trimethylsilyl bromide (TMSBr) or iodide (TMSI), mild temperatures [1]. C-O bond cleavage [1]. Excellent for acid-sensitive groups; proceeds under very mild conditions [1]. Compatible with various functional groups, making it likely the safest choice for aniline-containing compounds [1].

Recommended Experimental Protocols

Protocol 1: Standard Acidic Hydrolysis (Use with Caution)

This is a general procedure for robust substrates [1].

  • Reaction Setup: Dissolve the aniline phosphinate (e.g., 2 mmol) in a mixture of concentrated hydrochloric acid (3 equivalents) and water (1 mL) in a round-bottom flask equipped with a reflux condenser [1].
  • Reaction Execution: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. Typical reaction times can range from 3 to 10 hours [1].
  • Work-up: After completion, cool the reaction mixture to room temperature.
  • Purification: The phosphinic acid product can often be isolated by direct filtration if it precipitates, or by concentration under reduced pressure and subsequent recrystallization [1].
Protocol 2: Dealkylation with Trimethylsilyl Bromide (Preferred for Sensitive Substrates)

This method is gentler and better suited for molecules with acid-sensitive functional groups like anilines [1].

  • Reaction Setup: Dissolve the this compound in an anhydrous solvent like acetonitrile or dichloromethane in a flame-dried flask under an inert atmosphere.
  • Reaction Execution: Add 2-3 equivalents of trimethylsilyl bromide (TMSBr) dropwise at room temperature. Stir the reaction mixture and monitor by TLC until completion, which typically occurs within a few hours [1].
  • Quenching & Work-up: Carefully quench the reaction by adding a small amount of methanol or water. The phosphinic acid product can then be isolated by concentration under reduced pressure [1].

Troubleshooting Common Issues

The following workflow will help you diagnose and solve common problems encountered during this compound hydrolysis:

G Start Start: Hydrolysis Problem Q1 Is your starting material decomposing? Start->Q1 Q2 Is the reaction rate unusually slow? Q1->Q2 No A1 Aniline group is likely being oxidized or modified. Q1->A1 Yes Q3 Are you getting multiple or unexpected products? Q2->Q3 No A2 Electron-withdrawing groups on aniline can reduce reactivity. Q2->A2 Yes A3 Potential side reactions or incomplete purification. Q3->A3 Yes S1 Switch to milder method: Use TMSBr dealkylation. A1->S1 S2 Optimize conditions: Increase temperature or time. Consider TMSBr. A2->S2 S3 Check reaction purity: Use milder TMSBr method. Improve purification. A3->S3

Frequently Asked Questions

  • Q: Why can't I use standard concentrated HCl reflux conditions for my this compound?

    • A: The aniline group is highly susceptible to electrophilic attack and oxidation. Strong acidic conditions at high temperatures can lead to its decomposition, resulting in low yields or complex mixtures [2]. Milder alternatives like TMSBr are strongly recommended.
  • Q: Is basic hydrolysis a viable alternative to protect the aniline?

    • A: It can be, but with caution. While basic conditions avoid aniline protonation, they can be slow and require high temperatures. Furthermore, the aniline nitrogen itself is a poor leaving group, which can sometimes hinder the hydrolysis mechanism [1] [3]. Your substrate's specific structure will determine its suitability.
  • Q: What is the key advantage of using trimethylsilyl bromide?

    • A: TMSBr promotes dealkylation via C-O bond cleavage under mild, non-aqueous, and non-acidic conditions. This avoids protonation and oxidative pathways, making it ideal for protecting acid-sensitive functional groups like anilines [1].

References

Troubleshooting Guide for Aniline Phosphinate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Specific Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction or low conversion Inefficient catalyst system; unstable P-H reactant; incorrect stoichiometry Use optimized Pd-catalyzed cross-coupling [1] or Cu-catalyzed P-arylation with proline ligand [1].
Low Yield Product degradation during work-up Harsh hydrolysis conditions (high temp, strong acid/base) degrading product Use milder dealkylation agents like trimethylsilyl halides [2] [3] or enzymatic hydrolysis [2].
Purification & Isolation Difficulty separating or purifying product Co-elution with impurities; solubility issues Optimize chromatography; use alternative extraction; consider simple extractive workup for monosubstituted phosphinic acids [1].
Reaction Scope Method fails with specific aniline substituents Electronic or steric effects hindering reaction For sterically hindered substrates, use ClP(OR)2 instead of P(OR)3 [1].

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Cross-Coupling (Recommended)

This method provides a straightforward synthesis of monosubstituted phosphinic acids from anilinium hypophosphite [1].

  • Reaction Setup: Conduct reaction under inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
  • Reagents:
    • Anilinium hypophosphite
    • Aromatic electrophiles (e.g., aryl halides)
    • Palladium catalyst (e.g., Pd(OAc)2 or Pd(dba)2)
    • Ligand (e.g., triarylphosphine)
    • Base (e.g., carbonate or phosphate base)
    • Anhydrous solvent (e.g., DMF, 1,4-dioxane, or toluene)
  • Procedure:
    • Charge dried reaction vessel with anilinium hypophosphite, Pd-catalyst, ligand, and base.
    • Evacuate and backfill with inert gas.
    • Add solvent and aromatic electrophile via syringe.
    • Heat reaction mixture to 80-100°C with stirring until completion (monitor by TLC).
    • Cool mixture to room temperature.
  • Work-up: Dilute with ethyl acetate and wash with brine. Isolate product from organic layer.
  • Purification: Purify by recrystallization or flash column chromatography.
Protocol 2: Copper-Catalyzed P-Arylation with Proline Ligand

This method uses inexpensive copper catalyst and proline ligand for P-arylation of P-H compounds [1].

  • Reagents:
    • Aniline derivative
    • H-phosphinate
    • Copper catalyst (e.g., CuI)
    • Ligand (L-proline or pipecolinic acid)
    • Base (e.g., K2CO3 or Cs2CO3)
    • Solvent (DMSO or DMF)
  • Procedure:
    • Combine CuI, ligand, and base in reaction vessel.
    • Add solvent, aniline derivative, and H-phosphinate.
    • Heat mixture to 90-110°C with stirring.
    • Monitor reaction by TLC or LC-MS.
  • Work-up: Cool, dilute with water, and extract with ethyl acetate. Combine organic phases and dry over anhydrous Na2SO4.
  • Purification: Purify crude product by flash chromatography.

Experimental Workflow for Yield Optimization

This diagram outlines a systematic approach to diagnosing and resolving low yield issues.

workflow Start Low Yield in Aniline Phosphinate Synthesis Step1 Check Catalyst System Start->Step1 Step2 Evaluate P-H Reactant Stability Step1->Step2 Catalyst OK? SolA Switch to optimized Pd- or Cu-catalysis Step1->SolA Inefficient catalyst Step3 Analyze Work-up & Hydrolysis Step2->Step3 Reactant OK? SolB Use alternative P-reagent for hindered substrates Step2->SolB Unstable/sterically hindered Step4 Review Purification Strategy Step3->Step4 Work-up OK? SolC Employ mild dealkylation (TMS halides, enzymes) Step3->SolC Harsh conditions SolD Optimize chromatography or extraction Step4->SolD Inefficient separation

Key Factors for Success

  • Catalyst and Ligand Selection: The choice of metal catalyst (Pd or Cu) and its ligand is critical for achieving high conversion in the C-P bond-forming step [1].
  • Handling of P-H Reactants: H-phosphinates and hypophosphite salts can be air-sensitive; use under inert atmosphere and avoid prolonged storage.
  • Green Chemistry Considerations: Electrochemical synthesis presents a promising green alternative, using electricity instead of chemical oxidants for C-P bond formation [4].

References

Troubleshooting Guide for Aniline-Phosphinate Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Specific Issue Possible Cause & Solution Key Parameters & Optimization Tips

| General Hydrolysis | Slow or incomplete conversion of phosphinate ester to phosphinic acid [1]. | Cause: Unoptimized, overly gentle conditions [1]. Solution: Optimize acid concentration, temperature, and time. Consider alternative methods like using trimethylsilyl halides for acid-sensitive compounds [1]. | - Acid Choice: HBr often more efficient than HCl [1].

  • Temperature: Often requires reflux (~100°C) [1].
  • Catalyst: For sensitive substrates, TFA can be a gentler acid catalyst [1]. | | Reaction Kinetics & Mechanism | Unexpected reaction rates or products in nucleophilic reactions of phosphorus centers [2]. | Cause: Mechanism (e.g., frontside vs. backside attack) can be substrate-dependent and affect kinetics [2]. Solution: Kinetic studies (e.g., measuring Hammett ρ values, Kinetic Isotope Effects) to elucidate mechanism [2]. | - Hammett ρ: A large negative ρ value (e.g., -4.78) suggests extensive bond formation in the transition state [2].
  • KIE: Primary normal KIE (kH/kD = 1.42-1.82) suggests partial deprotonation in the rate-limiting step [2]. | | Multi-Component Reactions (e.g., Kabachnik-Fields) | Low yield of desired α-aminophosphonate [3]. | Cause: Inefficient catalyst system for the specific substrate combination [3]. Solution: Screen catalysts. T3P gives open-chain adducts, while CuCl promotes cyclization to dihydroisoquinolines [3]. | - Catalyst Screening is Key: The catalyst dictates the product structure [3].
  • T3P: Mild, green, easy work-up; high yields for linear products at room temperature [3].
  • CuCl: Effective for cyclization reactions at 60°C [3]. | | Handling Sensitive Functional Groups | Degradation of substrate under harsh acidic/basic hydrolysis conditions [1]. | Cause: Use of concentrated mineral acids at high temperatures [1]. Solution: Employ milder dealkylation agents like trimethylsilyl iodide (TMSI) or boron tribromide (BBr₃) [1]. | - TMSI/BBr₃: Cleave P-O-C bonds under mild conditions, tolerating groups like nitriles and acetals [1].
  • Enzymatic Hydrolysis: A non-chemical alternative for highly sensitive molecules [1]. |

Detailed Experimental Protocols

Here are detailed methods for key techniques referenced in the troubleshooting guide.

Acidic Hydrolysis of Phosphinate Esters [1]

This is a standard method for converting phosphinate esters to phosphinic acids.

  • Reagents: Phosphinate ester substrate, concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), water.
  • Procedure:
    • Add your phosphinate ester (e.g., 2 mmol) to a round-bottom flask.
    • Add a mixture of concentrated acid (e.g., 3 equivalents) and water (e.g., 1 mL).
    • Reflux the reaction mixture with stirring. The required time can vary significantly (1.5 to 24 hours), so monitoring by TLC or HPLC is crucial [1].
    • After completion, cool the mixture. The phosphinic acid may precipitate and can be collected by filtration. Alternatively, concentrate the mixture under reduced pressure and purify the residue by recrystallization.
  • Note: Trifluoroacetic acid (TFA) can be used as a milder alternative for acid-sensitive compounds [1].
Kabachnik-Fields Reaction with Catalyst Screening [3]

This one-pot, three-component reaction synthesizes α-aminophosphonates. The choice of catalyst directs the reaction pathway.

  • Reagents: 2-Alkynylbenzaldehyde (1 mmol), aniline (1 mmol), dialkyl phosphite (e.g., diethyl phosphite, 1 mmol), catalyst (T3P (50% in EtOAc) or CuCl), ethyl acetate (EtOAc).
  • Procedure for Linear Products (using T3P):
    • Combine the aldehyde, aniline, and phosphite in a flask.
    • Add T3P solution (1.0 mmol, 0.6 mL) and stir at 25°C (room temperature).
    • Monitor the reaction by TLC or LC-MS. Upon completion, the product can often be isolated by simple extraction without need for chromatography [3].
  • Procedure for Cyclic Products (using CuCl):
    • Combine the aldehyde, aniline, and phosphite in a flask.
    • Add CuCl (1 mmol) and stir at 60°C.
    • The reaction typically proceeds in a short time. Work up the mixture and purify the product using standard techniques [3].

Experimental Optimization Workflow

For a systematic approach to optimizing these reactions, you can follow the logical workflow below.

Start Start: Define Reaction Goal P1 Screen Reaction Conditions (Catalyst, Solvent, Temp) Start->P1 P2 Run Small-Scale Experiment P1->P2 Decision1 Yield & Selectivity Acceptable? P2->Decision1 Decision1->P1 No P3 Proceed to Kinetics & Mechanistic Study Decision1->P3 Yes P4 Analyze Kinetic Data (e.g., Determine ρ, β, KIE) P3->P4 Decision2 Mechanism Understood? P4->Decision2 Decision2->P3 No P5 Rational Optimization of Parameters Decision2->P5 Yes End Final Optimized Protocol P5->End

Key Technical Insights for Your Audience

  • Catalyst Dictates Product: In multi-component reactions like Kabachnik-Fields, the catalyst system is not just about speed—it can completely control the reaction pathway, leading to either linear or valuable cyclic products from the same starting materials [3].
  • Mechanism Guides Optimization: Kinetic studies are not merely academic. Parameters like a large negative Hammett ρ value or a primary kinetic isotope effect provide concrete evidence of the reaction mechanism (e.g., a concerted process with significant bond formation), which directly informs how to manipulate conditions for better performance [2].
  • Consider Green Alternatives: Reagents like T3P offer advantages beyond yield, including easier work-up (water-soluble byproducts) and improved safety profiles, which are highly valuable in an industrial lab setting [3].

References

Troubleshooting Guide: Investigating Solvent Effects

Author: Smolecule Technical Support Team. Date: February 2026

When you encounter uncharacterized solvent effects on a reaction, a systematic approach is key. The following workflow outlines the core investigation process.

Start Start: Uncharacterized Solvent Effect Step1 1. Classify Reaction & Solvents Start->Step1 Step2 2. Design Kinetic Experiments Step1->Step2 Define variables Step3 3. Analyze Data & Correlate Step2->Step3 Collect rate data Step4 4. Propose a Mechanism Step3->Step4 Interpret results End Developed Protocol for Reaction Step4->End

Detailed Experimental Methodology

Objective: Determine the effect of solvent polarity on the rate constant (k) for the reaction of aniline phosphinate.

  • Solvent Selection: Choose a series of 6-8 solvents covering a wide range of polarity. You can use the Dimroth-Reichardt ET(30) parameter as a key measure [1].

    • High Polarity: Water, methanol, DMF
    • Medium Polarity: Acetone, 1,2-dichloroethane, acetonitrile
    • Low Polarity: Diethyl ether, toluene, hexane
    • Note: Ensure the solvent does not react with your substrate and that the this compound has sufficient solubility.
  • Kinetic Experiment Protocol:

    • Reaction Setup: Prepare separate solutions of this compound in each selected solvent at the same precise concentration.
    • Monitoring: Use a technique like UV-Vis Spectrophotometry to monitor the reaction in real-time [2]. Identify a wavelength where the reactant or product shows a strong, characteristic absorption.
    • Data Collection: Record the change in absorbance (A) at a fixed wavelength over time (t) until the reaction is complete.
    • Temperature Control: Conduct all experiments in a thermostatted chamber to maintain a constant temperature (e.g., 25.0 °C) [2].
  • Data Analysis:

    • Determine the reaction order and calculate the apparent second-order rate constant (k₂) for each solvent from the kinetic data using standard equations [2].
    • Create a table of rate constants (k) versus solvent polarity parameters (ET(30)).

FAQ: Solvent Effects on Organophosphorus Reactivity

Q1: Why is studying solvent effects important for organophosphorus reactions like those of this compound? Solvents can profoundly alter the kinetics and mechanism of reactions by differentially stabilizing the reactants (ground state) and the transition state [1]. For phospho group transfer reactions, moving from aqueous to hydrophobic environments can mimic enzyme active sites and lead to significant rate enhancements, which is a key area of investigation [1].

Q2: What are the key solvent parameters I should use for correlation? You can use several empirical parameters to quantify solvent effects through Linear Free Energy Relationships (LFER) [1]. Key scales include:

  • ET(30) - Dimroth-Reichardt Parameter: Measures solvent polarity based on a solvatochromic dye [1].
  • π* - Kamlet-Taft Parameter: Measures solvent dipolarity and polarizability [1].
  • Z - Kosower's Z Scale: Another measure of solvent polarity [1].

Q3: There is no data for my specific this compound. What is a reasonable starting point? Begin by treating it as a general phosphinate ester. The hydrolysis of phosphinates can proceed via different mechanisms (e.g., AAl2, AAc2) depending on the conditions [3]. The table below summarizes general conditions for phosphinate hydrolysis, which can inform your initial solvent effect study.

Phosphinate Type Hydrolysis Condition Typical Reaction Time Key Considerations
General Methyl Dialkylphosphinates [3] Acid-catalyzed (e.g., HCl, HClO₄) Varies with acid concentration & temperature Mechanism (AAl2) is less influenced by polar/steric effects than base-catalyzed hydrolysis.
β-Carboxamido Phosphinate [3] Trifluoroacetic Acid (TFA) / Water Rapid, quantitative yield A "gentle" method suitable for acid-sensitive substrates.
Ethyl Phosphinate (GABAB antagonist) [3] Concentrated HCl, 100°C 24 hours Represents harsh conditions sometimes required for robust esters.
α-Aminophosphinates [3] Concentrated HCl or HBr/AcOH Reflux, 1.5-4 hours Can provide optically active α-aminophosphinic acids.

Key Scientific Background

The core principle is that solvents exert effects through general (non-specific, dielectric continuum) and specific (solute-solvent interactions like hydrogen bonding) mechanisms [1]. For reactions of organophosphorus esters, a change in solvent from water to a less polar medium can have significant consequences for the stability of the ground and transition states, thereby affecting reactivity and sometimes even the reaction mechanism [1].

References

Troubleshooting Guide: Preventing Decomposition

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the main decomposition pathways for aniline and phosphinate/phosphonate esters and how to prevent them.

Compound Type Primary Decomposition Pathways Key Preventive Measures & Stable Conditions

| Aniline & Derivatives | Advanced Oxidation Processes (AOPs): Hydroxyl radical (HO•) attack [1] [2] [3]. Biological Degradation: By specific bacterial strains (e.g., Delftia sp.) [4] [5]. | • Avoid strong oxidizers (e.g., persulfate, H₂O₂/UV) and redox-active metal ions (e.g., Cu²⁺) [6] [7]. • Store solutions sterilely to prevent microbial growth [5]. | | Phosphinate/Phosphonate Esters | Hydrolysis: Acid- or base-catalyzed cleavage of the P-O or P-C bond [8]. | • Avoid strong acids/bases: Concentrated HCl, HBr, or NaOH can cause rapid decomposition [8]. • Control pH: Perform reactions at neutral pH when possible [8]. • Use mild dealkylation agents: For acid/base-sensitive compounds, use trimethylsilyl halides (e.g., TMSBr) under mild conditions [8]. • Monitor temperature: High temperatures accelerate hydrolysis; use room temperature or mild heating [8]. |

Experimental Protocols for Stability Assessment

Here are detailed methodologies you can use in the lab to study the stability of your compounds under various conditions.

Protocol 1: Investigating Hydrolytic Stability of Phosphinate Esters

This protocol helps you understand how your phosphinate ester behaves under different pH conditions.

  • Solution Preparation: Prepare a stock solution of the phosphinate ester in a suitable, water-miscible organic solvent (e.g., acetonitrile or 1,2-dichloroethane) [8] [9].
  • Buffer Setup: Prepare a series of buffers covering a wide pH range (e.g., pH 3, 5, 7, 9, 11).
  • Reaction Initiation: Mix the stock solution with each buffer in a controlled ratio (e.g., 1:9 v/v) in sealed vials.
  • Incubation & Sampling: Place the vials in a temperature-controlled shaker (e.g., 25°C, 37°C). Withdraw samples at regular time intervals.
  • Analysis & Kinetics: Analyze samples using UV-Vis Spectrophotometry or HPLC to determine the concentration of the remaining ester [9]. Plot the data to determine the degradation rate constant (k) at each pH, which will reveal the pH of maximum stability.
Protocol 2: Monitoring Aniline Degradation via Hydroxyl Radicals

This protocol assesses the susceptibility of aniline to oxidative degradation.

  • Reactor Setup: Use a batch reactor containing an aqueous solution of aniline at a known initial concentration (e.g., 100 mg/L) [1] [3].
  • Radical Generation: Introduce a hydroxyl radical (HO•) source. A common method is the Fenton's reagent (a mixture of Fe²⁺ and H₂O₂) [2].
  • Control Experiment: Run a parallel experiment with a radical scavenger (e.g., sodium bicarbonate or tert-butanol) to confirm that degradation is due to HO• [1].
  • Sampling: Take samples at predetermined time intervals.
  • Analysis: Analyze the samples to track aniline concentration and identify degradation byproducts. Techniques like GC-MS or HPLC are suitable for this purpose [1] [3].

Frequently Asked Questions (FAQs)

Q1: My phosphonate ester is acid-sensitive. What is a viable alternative to acidic hydrolysis for dealkylation? A1: You can use dealkylation with trimethylsilyl halides (e.g., TMS-I or TMS-Br). This method cleaves the C-O bond under mild, nearly neutral conditions and is excellent for esters that would not survive harsh acidic or basic treatment [8].

Q2: I am working with a compound containing both an aniline and a phosphinate group. What is the most critical factor to control? A2: The most critical factor is to strictly avoid redox-active metal ions (especially Cu²⁺) in your system. These can catalyze the oxidation of the aniline moiety, leading to polymerization or breakdown, while potentially also promoting the hydrolysis of the phosphinate group [7].

Q3: Why are Advanced Oxidation Processes (AOPs) like UV/H₂O₂ so effective at degrading aniline in wastewater? A3: AOPs are highly effective because they generate hydroxyl radicals (HO•). This radical is an extremely powerful and non-selective oxidant (oxidation potential of 2.80 eV) that readily attacks the electron-rich aromatic ring of aniline, leading to ring opening and eventual mineralization to CO₂ and H₂O [2] [3].

Diagnostic Workflow Diagram

To help you systematically address decomposition issues, follow this logical troubleshooting workflow:

Start Observed Decomposition Step1 Identify Compound Type Start->Step1 Step2A Aniline-containing Compound Step1->Step2A Step2B Phosphinate/Ester Compound Step1->Step2B Step3A Check for: - Oxidizing agents (H₂O₂, persulfate) - Redox metals (Cu²⁺) - Microbial contamination Step2A->Step3A Step3B Check for: - Extreme pH (acid/base) - High temperature - Aqueous conditions Step2B->Step3B Step4A Prevention: - Use inert atmosphere - Exclude metals - Store sterile Step3A->Step4A Step4B Prevention: - Control pH (neutral) - Use mild conditions - Consider TMS halides Step3B->Step4B End Stable Compound Step4A->End Step4B->End

References

Storage & Handling Guidelines for Aniline Phosphinate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information and key recommendations for handling this compound.

Aspect Specification / Guideline
Recommended Storage Ambient temperature; under an argon atmosphere [1]
Melting Point 113-115 °C [1]
Purity 95% [1]
Key Hazard Toxicity via skin absorption (based on aniline component) [2]
Critical Handling Note Skin or clothing contamination poses risk of secondary contamination [2]

Primary Health & Safety Hazards

The most significant danger arises from the aniline component of the molecule [2].

  • Systemic Toxicity via Skin Absorption: Aniline is rapidly absorbed through the skin, and this can lead to severe systemic toxicity. Effects may be delayed for several hours [2].
  • Methemoglobinemia: The primary health effect of aniline is methemoglobinemia, where the oxygen-carrying capacity of hemoglobin in red blood cells is impaired. Signs and symptoms can include headache, fatigue, dizziness, rapid heart rate, shortness of breath, and a bluish color to the skin (cyanosis). Methemoglobin levels exceeding 70% can be lethal [2].
  • Other Potential Effects: Acute exposure can also cause hemolytic anemia, liver and kidney damage, and irritation to the skin, eyes, and respiratory tract [2].

Experimental Safety Protocols

  • Personal Protective Equipment (PPE):
    • Wear appropriate nitrile or neoprene gloves, a lab coat, and safety goggles.
    • Use a fume hood or well-ventilated area to avoid inhalation of powder.
  • First Aid Measures:
    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin thoroughly with soap and water [2].
    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
    • Inhalation: Move the person to fresh air.
    • Ingestion: Do NOT induce vomiting. Seek medical attention immediately.
  • Spill Response:
    • Isolate the area and ventilate.
    • Wear suitable protective clothing, including respiratory protection if a significant dust has been released.
    • Dampen the material to prevent dust dispersal and collect the spill with an appropriate absorbent. Place in a sealed container for disposal [2].

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low Purity Product Decomposition due to improper storage (e.g., exposure to air/moisture). Ensure the compound is stored under an inert atmosphere (argon) in a tightly sealed container [1].
Unexpected Side Reactions Incompatibility with strong oxidizers, strong acids, or alkalis. Review chemical compatibility before use. Aniline, a component, reacts violently with strong oxidizers and other specific compounds [2].
Handling Difficulties Compound is waxy or solid at room temperature. Gently warm the container to just above its melting point (113-115°C) to liquefy for easier aliquoting [1].

Workflow for Safe Storage and Use

The following diagram outlines the logical workflow for handling and storing aniline phosphinate to ensure safety and compound integrity.

cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_emergency Contingency Planning Start Start: Plan Experiment Prep1 Review SDS & Hazards (Methemoglobinemia Risk) Start->Prep1 Prep2 Confirm PPE & Engineering Controls (Gloves, Lab Coat, Fume Hood) Prep1->Prep2 Handle1 Retrieve from Argon Environment Prep2->Handle1 Handle2 Weigh/Use in Controlled Conditions Handle1->Handle2 Store Return to Storage: Ambient Temp, Under Argon Handle2->Store Emerg1 Spill Occurs Handle2->Emerg1 Incident Emerg2 Skin Contact Occurs Handle2->Emerg2 Incident Response Execute Emergency Procedure: Isolate, Contain, Decontaminate, Seek Medical Aid Emerg1->Response Emerg2->Response Response->Prep1 Review & Improve

Frequently Asked Questions

Q1: Why is an argon atmosphere necessary for storage? While the specific stability data for this compound is limited, storing air- or moisture-sensitive compounds under an inert gas like argon is a standard practice to prevent oxidation and hydrolysis, which can degrade the compound and affect experimental results [1].

Q2: What is the specific medical antidote for this compound poisoning? The search results do not specify an antidote for this compound itself. For aniline poisoning, the treatment for methemoglobinemia is critical and may involve methylene blue, but this must be administered by medical professionals. Immediate medical attention is essential. Inform healthcare providers of the exact chemical involved [2].

Q3: Can I use standard latex gloves when handling this compound? No. Aniline is known to be readily absorbed through the skin [2]. You should use gloves made of chemical-resistant materials such as nitrile or neoprene. Always check the chemical compatibility of your gloves.

References

General Crystallization Troubleshooting Insights

Author: Smolecule Technical Support Team. Date: February 2026

Although not specific to aniline phosphinates, the general principles of identifying and resolving crystallization artifacts from protein studies can be broadly informative [1].

Potential Issue Detection/Analysis Method Principle/Significance
Sample Contamination (e.g., by host cell proteins, fusion tags, or proteases) SDS-PAGE, Mass Spectrometry, Lattice parameter check against known structures [1] Contaminants can co-crystallize instead of the target molecule, leading to incorrect structural data or failed experiments [1].
Misidentified Crystals Molecular replacement with common contaminants as search models, sequence/fold identification from partial models [1] Using computational tools to identify the crystallized protein can reveal misidentification early, saving effort [1].
Polymorphic Control In-situ monitoring (e.g., ATR-FTIR, Raman), Powder X-ray Diffraction (PXRD) [2] Controlling polymorphism is critical for product properties and downstream processing; monitoring kinetics is key [2].

Suggested Experimental Pathway

Given the lack of specific protocols for aniline phosphinates, your research may require a methodical, investigative approach.

  • Define Your System Clearly: Precisely characterize the specific aniline phosphinate compound you are working with, as minor structural differences can significantly impact crystallization behavior.
  • Leverage General Crystallization Workflow: The following diagram outlines a general troubleshooting workflow, adapted from common practices in the field. You can use this as a starting framework for your investigations.

G Start No Crystals or Poor Quality Crystals A Characterize Material (PXRD, DSC, NMR) Start->A B Check Sample Purity (SDS-PAGE, MS, HPLC) Start->B D Screen Crystallization Conditions (Solvent, Temp, Rate, Additives) A->D Confirm identity and form C Review Synthesis & Purification for potential contaminants B->C If impurities found B->D If pure C->D E Use In-Situ Monitoring (ATR-FTIR, FBRM, PVM) D->E Refine based on kinetic data F Analyze Crystal Structure (if crystals obtained) E->F G Problem Identified/ Conditions Optimized F->G

How to Proceed with Your Research

To build the technical support content you need, I suggest the following:

  • Consult Specialized Databases: Search platforms like SciFinder-n or Reaxys, which are designed for deep chemical literature retrieval. They may have more specific experimental data on your compound.
  • Analyze by Analogy: Use the general troubleshooting principles above. If you encounter a problem, consider if known issues from protein crystallization (like contamination) or small-molecule polymorphism could be the cause.
  • Experimental Investigation: Since a direct guide may not exist, your work might contribute to creating one. Meticulously document your conditions, successes, and failures, as this data is invaluable.

References

Structural & Property Comparison of Phosphorus Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information for aniline-derived compounds and other phosphorus compounds based on the available research:

Compound Class / Name Core Structure / Key Feature Observed Properties / Applications (from cited research) Key Differentiating Features

| Anilinium Methylphosphonate [1] | Layered salt; (C6H5NH3)+(CH3PO3H)− | • Forms 2D and 3D hydrogen-bonded networks. • Stereochemical equivalence of (P–)CH3 group and (P–)H in phosphites. | Simpler model system; demonstrates structural correlation to phosphite salts. | | Stable Phosphonate Ester from 3,4-dichloroaniline [2] | Complex phosphonate ester | • Stable gauche configuration confirmed by NMR and theoretical calculations. • Studied for its reaction kinetics and mechanism. | More complex, stable ester derivative; potential as a synthetic intermediate or enzyme inhibitor. | | Phosphinic Acids (General) [3] [4] | R2PO2H; Contains a C-P bond | • Greater metabolic stability than phosphate esters. • Known to inhibit metalloproteases. • Used as antibacterial agents and CNS therapeutics. | The direct C-P bond makes these compounds more resistant to hydrolysis than phosphates. | | Phosphonic Acids (General) [3] [4] | RPO3H2; Phosphate ester analogue with C-P bond | • Wide bioactivity: antiviral (e.g., Cidofovir, Tenofovir), herbicide (e.g., glyphosate). • Used as flame retardants. | Versatile scaffolds; the alpha carbon can be functionalized (e.g., with F, O) to fine-tune properties. |

Experimental Data & Protocols

Here are the methodologies and key experimental findings from the relevant studies:

Synthesis and Structural Analysis of Anilinium Methylphosphonate
  • Experimental Protocol: The compound was synthesized by mixing equimolar amounts of methylphosphonic acid and aniline in ethanol. The solution was heated to boiling and then left for slow evaporation, yielding crystals suitable for X-ray diffraction analysis [1].
  • Key Data & Findings: The crystal structure revealed a monoclinic system (space group P21/c). The methylphosphonate anion and anilinium cation form an extensive hydrogen-bonding network, creating a stable layered structure. This structure is notably similar to that of phosphite salts, indicating that the (P–)CH3 and (P–)H groups are stereochemically equivalent [1].
Kinetic Study and Stability of a Phosphonate Ester
  • Experimental Protocol: The stable phosphonate ester was synthesized from triphenyl phosphite, dialkyl acetylenedicarboxylate, and 3,4-dichloroaniline in 1,2-dichloroethane. The reaction kinetics were monitored using UV spectrophotometry at 330 nm. The reaction was repeated at different temperatures to determine activation parameters (Ea, ΔH‡, ΔS‡, ΔG‡) using the Arrhenius and Eyring equations [2].
  • Key Data & Findings: Theoretical calculations (HF/6-31G(d,p) and B3LYP/6-311++G(d,p)) confirmed that the product with a gauche arrangement is more stable than the anti arrangement. Experimental data from ¹H, ¹³C, and ³¹P NMR, along with X-ray crystallography, supported this finding [2].
General Hydrolysis of Phosphinates/Phosphonates
  • Experimental Protocol: Hydrolysis can be performed under acidic or basic conditions [3].
    • Acidic Hydrolysis: Often uses concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), sometimes in large excess, at elevated temperatures (e.g., reflux for 1.5-24 hours) [3].
    • Basic Hydrolysis: Typically employs sodium hydroxide (NaOH) or other bases like KOH or LiOH [3].
  • Key Data & Findings: The hydrolysis mechanism involves a nucleophilic attack on the phosphorus atom. Under acidic conditions, the reaction can proceed via AAc2 or AAl1 mechanisms. The rate of hydrolysis is highly dependent on pH, ionic strength, and the specific ions present in the medium [3].

Research Context & Workflow

To help visualize the experimental workflow for studying these compounds, the following diagram outlines the key stages:

G Start Research Planning A Compound Synthesis Start->A Define target molecule B Structural Analysis A->B Crystallization & Purification Sub_A • Salt Formation (Acid + Base) • Ester Synthesis (Multi-step) A->Sub_A C Property Investigation B->C Confirm structure Sub_B • X-ray Crystallography • NMR Spectroscopy B->Sub_B D Application Assessment C->D Evaluate performance Sub_C • Kinetic Studies (UV-Vis) • Hydrolysis Stability • Computational Modeling C->Sub_C Sub_D • Enzyme Inhibition • Biological Activity • Material Properties D->Sub_D

Key Insights for Researchers

  • Aniline-derived phosphorus compounds are primarily investigated as well-defined model systems for understanding fundamental structural principles, such as hydrogen-bonding networks, rather than as direct drug candidates [1] [2].
  • The primary advantage of phosphinates and phosphonates over phosphate esters in drug development is their greatly enhanced metabolic stability due to the presence of a carbon-phosphorus (C-P) bond, which is more resistant to enzymatic and chemical hydrolysis [3] [4].
  • A major challenge in developing drugs from these compounds is their high polarity and negative charge at physiological pH, which limits cell membrane permeability. This often necessitates the use of prodrug strategies (e.g., ester, amide) to mask the charge and improve bioavailability [4].

References

aniline phosphinate phosphonate ester comparison

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Phosphinates and Phosphonates

Phosphinates and Phosphonates are organophosphorus compounds where phosphorus is bonded to carbon atoms. The key distinction lies in their structure:

  • Phosphonates feature one direct carbon-phosphorus (C-P) bond.
  • Phosphinates (or phosphinic acids) feature two carbon-phosphorus (C-P) bonds or one C-P bond and a P-H bond [1] [2].

These compounds are stable mimics of phosphate esters and carboxylic acids, making them potent enzyme inhibitors. This property is exploited in various pharmaceuticals and agrochemicals, as the table below illustrates [3] [1] [2].

Table 1: Bioactive Phosphonate and Phosphinate Compounds

Compound Name Type Biological Activity / Use
Fosfomycin Phosphonate Antibiotic, treats Gram-positive and Gram-negative bacteria [3] [1] [2].
Cidofovir, Adefovir, Tenofovir Phosphonate Acyclic nucleoside analogues; antiviral agents [3].
Dronates (e.g., Alendronate) Phosphonate Increases bone mineral density; treats osteoporosis [3] [2].
Glyphosate, Glufosinate Phosphonate / Phosphinate Widely used herbicides [3] [2].
FR-900098 Phosphonate Antimalarial agent, inhibits DXR enzyme [1] [2].
Phosphinothricin (PTT) Phosphinate Herbicide; also a Trojan horse antibiotic when in a tripeptide (PTT) [1] [2].
α-Aminophosphinic acids Phosphinate Inhibitors of metalloproteases and other enzymes [3].

Hydrolysis of Phosphinates and Phosphonates

The hydrolysis of phosphinate and phosphonate esters is a crucial step in synthesizing the biologically active phosphinic and phosphonic acids. This transformation can be achieved through several methods, each with advantages and drawbacks [3].

Table 2: Comparison of Hydrolysis Methods for P-Esters

Method Typical Reagents & Conditions Key Characteristics Common Applications / Notes

| Acidic Hydrolysis | Concentrated HCl or HBr, often at reflux (≈100°C) [3]. | - Cleaves the P-O bond (AAc2 mechanism).

  • Directly yields the P-acid.
  • Can be harsh, requiring high temperatures and long reaction times [3]. | Common for various phosphinates and phosphonates. Hydrobromic acid (HBr) is often more efficient than HCl [3]. | | Basic Hydrolysis | NaOH, KOH, or LiOH, often in aqueous/organic solvent mixtures [3]. | - Cleaves the P-O bond.
  • Forms a sodium salt of the acid first, requiring a subsequent acidification step.
  • Less corrosive than acidic methods, but can damage base-sensitive molecules [3]. | A standard method when the substrate lacks base-sensitive functional groups [3]. | | Dealkylation with Silyl Halides | Trimethylsilyl iodide (TMSI) or bromide (TMSBr), under mild conditions [3]. | - Cleaves the C-O bond.
  • Proceeds under mild conditions, making it suitable for sensitive substrates (nitriles, vinyl ethers, acetals) [3]. | Ideal for complex molecules that cannot withstand harsh acidic or basic conditions [3]. | | Two-Step Indirect Method | 1. Convert ester to acid chloride (P-Cl).
  • Hydrolyze with water at room temperature [3]. | - Involves a more reactive intermediate (acid chloride).
  • Not atom-efficient due to the additional step [3]. | An alternative when direct hydrolysis fails [3]. |

The following diagram illustrates the two main mechanistic pathways for ester hydrolysis: acidic and basic catalysis.

Experimental Protocols for Hydrolysis

The experimental setup for hydrolysis depends on the chosen method and the stability of the substrate.

Protocol 1: Acidic Hydrolysis of a β-Carboxamido-Substituted Phosphinate Ester [3] This protocol is an example of a gentle and efficient acidic hydrolysis.

  • Reaction Setup: Dissolve the phosphinate ester in an aqueous solvent mixture.
  • Hydrolysis: Add a catalytic amount of trifluoroacetic acid (TFA).
  • Reaction Monitoring: Stir the reaction at room temperature and monitor until completion.
  • Work-up: After the reaction is complete, the corresponding phosphinic acid can be obtained quantitatively without the need for further purification.

Protocol 2: Acidic Hydrolysis of a GABAB Antagonist Ethyl Phosphinate [3] This protocol represents a more traditional, harsher acidic hydrolysis.

  • Reaction Setup: Place the ethyl phosphinate ester in a round-bottom flask.
  • Hydrolysis: Add a large excess of concentrated hydrochloric acid.
  • Heating: Stir the mixture at 100°C for 24 hours.
  • Work-up: Isolate the product after cooling the reaction mixture.

Protocol 3: Alkaline Hydrolysis of Phosphonates [3]

  • Reaction Setup: Dissolve the phosphonate ester in a suitable solvent (e.g., a mixture of water and an alcohol like methanol or ethanol, or dioxane).
  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH). Other bases like KOH or LiOH can also be used.
  • Heating: Heat the mixture, often to reflux, for a specified time (hours may be required).
  • Acidification: Cool the mixture and carefully acidify with a strong acid (e.g., HCl) to liberate the free phosphonic acid from its sodium salt.
  • Isolation: The product often precipitates out and can be collected by filtration.

Key Considerations for Researchers

When deciding between phosphinate/phosphonate esters and their hydrolysis strategy, consider these points:

  • Stability vs. Reactivity: The C-P bond is highly stable to hydrolytic conditions (acid, base, phosphatases), which is key to their biological activity. Hydrolysis targets the O-alkyl ester group to reveal the active acid [1] [2].
  • Choosing a Hydrolysis Method: The optimal method depends on the functional groups in your molecule.
    • Use acidic hydrolysis for acid-stable compounds.
    • Use basic hydrolysis if the molecule is stable to base.
    • For complex molecules with sensitive functional groups, dealkylation with TMS-halides is the preferred mild method [3].
  • Synthetic Innovation: Recent advances, such as using phosphonylaminium salts, allow for the direct synthesis of mixed phosphonate diesters and phosphonamidates from symmetrical diesters. This method avoids the need for pre-hydrolysis and the handling of sensitive phosphonochloridates, streamlining the synthesis of amino acid-functionalized phosphonamidates as potential bioactive compounds [4].

References

Biological Activity of Aniline and Phosphonate Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the biological activities and experimental findings for aniline and various phosphonate derivatives, organized by compound type.

Compound / Compound Class Biological Activity / Toxic Effect Key Experimental Findings & Mechanisms Experimental Model Citation
Aniline Hepatotoxicity (Liver cell damage) Induced oxidative stress (↑ROS, ↑MDA, ↓GSH, ↓SOD, ↓CAT), loss of mitochondrial membrane potential, DNA damage, and apoptosis. Effects were prevented by antioxidant NAC. Primary cultured rat hepatocytes [1]
Aniline Splenotoxicity (Spleen cell signaling) Activated oxidative stress-responsive pathways (↑phospho-IKK, ↑phospho-MAPKs), leading to activation of transcription factors NF-κB and AP-1, and increased pro-inflammatory cytokines (IL-1, IL-6, TNF-α). Rat splenocytes [2]
Acyclic Nucleoside Phosphonates (e.g., Cidofovir) Antiviral Broad-spectrum activity against DNA viruses (herpesviruses, poxviruses). Metabolically stable due to C-P bond. Activated by cellular kinases to form active diphosphate analog that inhibits viral DNA polymerase. In vitro and clinical studies [3]
α-Aminophosphonates Antibacterial & Antibiofilm Showed efficacy against E. coli, P. aeruginosa, and B. subtilis. Disrupted bacterial membranes, induced ROS, and reduced extracellular polymeric substances (EPS) in biofilms. In vitro bacterial cultures, molecular docking [4] [5]
α-Aminophosphonates containing quinoline Anticancer Exhibited cytotoxic activity against esophageal cancer (Eca109) and hepatocellular carcinoma (Huh7) cell lines. Some compounds were more active than the reference drug Sunitinib. Human cancer cell lines (Eca109, Huh7) [6]
Phosphonate Prodrugs (e.g., POM, POC) Prodrug Strategy Mask the negative charge of phosphonates to enhance oral bioavailability and cell permeability. They are cleaved by cellular enzymes to release the active phosphonate drug. In vitro and in vivo pharmacological studies [7]

Detailed Experimental Protocols

For the key findings mentioned above, the experimental methodologies were as follows:

  • Aniline-Induced Hepatotoxicity [1]: Primary rat hepatocytes were isolated and exposed to aniline (0-10 μg/mL) for 24 hours. Assays included:

    • Cell Viability: MTT assay.
    • Oxidative Stress: Measured ROS (DCFH-DA fluorescence), MDA (lipid peroxidation), GSH levels, and activities of SOD and CAT.
    • Apoptosis & DNA Damage: Flow cytometry for apoptosis and comet assay for DNA damage.
    • Mitochondrial Membrane Potential: Assessed using specific fluorescent probes.
  • Aniline-Induced Splenotoxicity [2]: Rats were treated with aniline (1 mmol/kg/day) for 7 days. Splenocytes were isolated and analyzed for:

    • Signaling Pathway Activation: Phosphorylation of IKK and MAPK proteins was detected by Western blot.
    • Transcription Factor Activation: DNA-binding activity of NF-κB and AP-1 was measured using ELISA-based kits.
    • Cytokine Gene Expression: mRNA levels of IL-1, IL-6, and TNF-α were quantified.
  • Antibacterial Activity of α-Aminophosphonates [5]: The synthesized compounds were evaluated through:

    • Antibacterial Susceptibility: Modified Kirby-Bauer disk diffusion assay and determination of Minimum Inhibitory Concentration (MIC).
    • Biofilm Analysis: Confocal microscopy and SEM to visualize biofilm destruction (live/dead staining with Syto9/PI).
    • Mechanistic Study: Measurement of ROS generation and disruption of bacterial membranes.

Aniline-Induced Oxidative Stress Signaling Pathway

Based on the experimental data from the search results, the following diagram illustrates the signaling pathway by which aniline causes toxicity in hepatocytes and splenocytes [1] [2].

Aniline Aniline ROS ROS Aniline->ROS OxidativeDamage Oxidative Damage (Lipid, Protein, DNA) ROS->OxidativeDamage MitochondrialDysfunction Loss of Mitochondrial Membrane Potential ROS->MitochondrialDysfunction IKKPhosphorylation IKK Phosphorylation (IKKα/β) ROS->IKKPhosphorylation MAPKPhosphorylation MAPK Phosphorylation (ERK, JNK, p38) ROS->MAPKPhosphorylation DNADamage DNA Damage OxidativeDamage->DNADamage Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis DNADamage->Apoptosis NFkBActivation NF-κB Activation IKKPhosphorylation->NFkBActivation CytokineExpression ↑ Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkBActivation->CytokineExpression AP1Activation AP-1 Activation MAPKPhosphorylation->AP1Activation AP1Activation->CytokineExpression

Key Insights and Data Limitations

The compiled data highlights distinct biological domains for these compound classes:

  • Aniline itself is primarily characterized by its toxicological profile, inducing oxidative stress and cellular damage in organs like the liver and spleen [1] [2].
  • Phosphonate derivatives are explored extensively for their therapeutic potential, showing designed activity as antivirals, antibacterials, and anticancer agents [3] [4] [6].

A direct, structured comparison of "aniline phosphinate" with other alternatives is not possible with the available search results. The information provided instead serves as a foundation for understanding the landscape of related compounds.

References

Efficiency Comparison of Phosphorus-Based Zinc-Binding Groups

Author: Smolecule Technical Support Team. Date: February 2026

Compound Zinc-Binding Group (ZBG) Linker Length (Atoms) Target Enzyme Inhibitory Activity (IC₅₀)
Vorinostat (SAHA) Hydroxamic acid (Reference) 6 HDAC (HeLa lysate) 13 nM [1]
Compound 2 Phosphoramidate 6 HDAC (HeLa lysate) 70 ± 8 µM [1]
Compound 2 Phosphoramidate 6 HDAC8 129 ± 23 µM [1]
Compound 5 Phosphate 6 HDAC (HeLa lysate) ~50 µM (approx.) [1]
Compound 7 Phosphorothiolate 6 HDAC (HeLa lysate) ~50 µM (approx.) [1]
PA1 (from prior study) Phosphoramidate (Monobasic) Information not specified HDAC (HeLa lysate) 570 µM [1]

Key Findings from the Data:

  • Lower Potency than Hydroxamates: The most potent phosphorus-based analogs (IC₅₀ ~50-70 µM) are significantly less potent than the hydroxamate-based drug Vorinostat (IC₅₀ 13 nM) [1].
  • Linker Length Optimization: A 6-atom linker between the ZBG and the hydrophobic cap group was found to be optimal for activity, mirroring the structure of SAHA [1].
  • Similar Performance Among Dibasic Groups: The dibasic phosphate, phosphoramidate, and phosphorothiolate groups showed similar inhibitory potency, suggesting little difference in their zinc-binding effectiveness in this context [1].

Experimental Protocols for Key Data

The quantitative data in the table above was generated using the following standardized methodologies, which you can reference for your own work.

1. HDAC Inhibition Assay (Cell-Based)

  • Objective: To evaluate the potency of compounds in inhibiting overall HDAC activity from a complex biological sample [1].
  • Protocol Summary:
    • Enzyme Source: HDAC enzymes are derived from HeLa cell lysates.
    • Pre-incubation: Test compounds are pre-incubated with the enzyme lysate for an extended period (e.g., 8 hours) to account for slow-binding kinetics [1].
    • Reaction: A fluorogenic or colorimetric acetylated substrate is added. Deacetylation by active HDACs produces a detectable signal.
    • Measurement: IC₅₀ values are determined by measuring the reduction in signal relative to a control (no inhibitor) across a range of compound concentrations.

2. Recombinant HDAC Isoform Assay

  • Objective: To assess the selectivity of inhibitors for specific HDAC isoforms (e.g., HDAC3 and HDAC8) [1].
  • Protocol Summary:
    • Enzyme Source: Uses purified, recombinant HDAC isoforms (e.g., HDAC3, HDAC8) instead of a mixed cell lysate.
    • Pre-incubation: Similar to the cell-based assay, but pre-incubation times may be optimized for each isoform (e.g., 4 hours for HDAC3, 8 hours for HDAC8) [1].
    • Analysis: The remaining enzyme activity is measured, and IC₅₀ values are calculated for each specific isoform.

Properties and Considerations for Phosphinate ZBGs

Research into phosphorus-based ZBGs reveals several critical characteristics beyond pure potency.

  • Slow-Binding Kinetics: A defining feature of these phosphorus-based inhibitors is their slow-binding mechanism. They require long pre-incubation times (4-10 hours) with the enzyme to achieve maximum inhibition. This suggests they form a tight, long-lasting complex with the zinc ion in the active site, which can translate to a longer duration of drug action in vivo and potentially reduce off-target toxicity [1].
  • Stability as an Advantage: Replacing thiol-based ZBGs with more stable phosphonates has been shown to improve compound stability by avoiding issues like oxidative disulfide formation, making them more attractive for drug development [2].
  • Role in Nanomaterial Synthesis: Beyond drug discovery, phosphinate ligands are crucial in coordinating zinc during the bottom-up synthesis of zinc oxide nanoparticles. They form stable molecular clusters that act as "ligand reservoirs," controlling the growth and properties of the resulting nanomaterials [3].

The following diagram illustrates the strategic rationale and key characteristics of using phosphinate and related groups as ZBGs.

G Start Research Objective: Develop Alternative ZBGs WhyAlt Why seek alternatives to hydroxamates? Start->WhyAlt Toxicity Off-target effects and toxicity issues WhyAlt->Toxicity Selectivity Lack of selectivity among metalloenzymes WhyAlt->Selectivity PhosphorusSol Solution: Phosphorus-Based Zinc-Binding Groups Toxicity->PhosphorusSol Selectivity->PhosphorusSol SubTypes Specific ZBG Types PhosphorusSol->SubTypes KeyChar Key Characteristics PhosphorusSol->KeyChar P1 Phosphinate SubTypes->P1 P2 Phosphoramidate SubTypes->P2 P3 Phosphate SubTypes->P3 P4 Phosphonate SubTypes->P4 Char1 Lower potency compared to hydroxamates KeyChar->Char1 Char2 Slow-binding kinetics (long residence time) KeyChar->Char2 Char3 Improved metabolic stability KeyChar->Char3

Rationale and Traits of Phosphorus-Based Zinc-Binding Groups

Conclusion

Future research should focus on:

  • Optimizing the linker and cap groups to improve potency and isoform selectivity.
  • Further profiling the in vivo stability and pharmacokinetics of these compounds.
  • Exploring their application in targeting other zinc-dependent enzymes beyond HDACs.

References

aniline phosphinate selectivity metalloenzyme inhibition

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Profiling Metalloenzyme Inhibitors

When evaluating a new class of inhibitors like aniline phosphinates, the goal is to characterize their Potency, Selectivity, and Mechanism of Action. The following workflow outlines a standard profiling cascade.

G Start Aniline Phosphinate Compound Library Assay1 Primary Screening Determine IC₅₀ for intended metalloenzyme Start->Assay1 Assay2 Selectivity Panel Test against diverse metalloenzyme families Assay1->Assay2 Assay3 Counter-Screening Evaluate activity on non-metalloenzymes Assay2->Assay3 Analysis Data Analysis SAR & Selectivity Profile Assay3->Analysis

Experimental Protocols for Key Assays

The table below details the core methodologies you would use to generate data for your comparison guide [1] [2].

Assay Goal Key Experimental Parameters Typical Data Output
Primary Inhibition (IC₅₀) Incubate enzyme with inhibitor (varying conc.) and fluorogenic substrate. Measure initial reaction rates. Plot % activity vs. [inhibitor]; fit to log(inhibitor) vs. response model [2]. IC₅₀ value (e.g., nM or µM range).
Selectivity Profiling Perform IC₅₀ determinations against a panel of related and unrelated metalloenzymes (e.g., MMPs, APNs, HDACs, CAs) [1]. Table of IC₅₀ values; Selectivity index (ratio of IC₅₀ off-target / IC₅₀ target).
Mechanism & Binding Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). Perform enzyme kinetics with varying substrate concentrations [2]. Binding constant (Kd), Enzyme kinetic constants (Km, Vmax), Inhibition mode (competitive, non-competitive).

References

aniline phosphinate stability comparison thiol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Hydrolysis of Phosphinate Esters

Phosphinic acids are often prepared from their ester precursors (phosphinates) through hydrolysis. The stability of these esters under different conditions and the methods for their dealkylation are key considerations in drug development.

The table below summarizes common methods for hydrolyzing phosphinate esters to their corresponding acids, which is a critical process affecting stability and applicability [1]:

Method Type Reagents/Conditions Key Features Considerations
Acidic Hydrolysis Concentrated HCl, HBr, TFA; often at elevated temps (e.g., 100°C) [1]. Directly yields the P-acid. Can be gentler for base-sensitive molecules [1]. May require harsh conditions (strong acid, high heat, long reaction times) [1].
Basic Hydrolysis NaOH, KOH, LiOH [1]. Irreversible reaction; less corrosive than acidic methods [1]. Forms a salt intermediate, requiring a second step to liberate the acid. Not suitable for alkali-sensitive compounds [1].
Dealkylation with Silyl Halides Trimethylsilyl iodide (TMSI) or bromide (TMSBr) [1]. Proceeds under mild conditions; ideal for substrates that cannot withstand strong acid/base [1]. Useful for cleaving C-O bonds, an alternative to P-O bond cleavage in hydrolysis [1].

One study highlights a specific case where acidic hydrolysis was chosen because the alkaline method was too slow at room temperature and too harsh at higher temperatures for a sensitive β-carboxamido-substituted phosphinate ester [1].

Phosphonate vs. Thiol as a Zinc-Binding Group

While a direct comparison with aniline phosphinates was not found, one study provides a highly relevant stability comparison between a phosphonate and a thiol group when used as a Zinc-Binding Group (ZBG) in an inhibitor for a bacterial collagenase [2].

  • Thiol Drawbacks: The reference thiol inhibitor, while potent, suffered from "limited stability, mainly due to oxidative disulfide formation that often leads to rapid inactivation" [2].
  • Phosphonate Advantages: Replacing the thiol with a phosphonate group resulted in an analogue with "promising activity... and significantly higher stability than the thiol reference compound" [2]. The phosphonate motif was highlighted as an "attractive candidate" due to its improved stability profile.

This demonstrates a clear trade-off where a phosphorous-based group offers a significant stability advantage over a thiol in a pharmaceutical context.

Experimental Considerations for Comparison

If you are planning to conduct your own comparative study, the following points from the literature can help shape your experimental protocols:

  • Monitor Reaction Kinetics: The hydrolysis of P-esters can be influenced by pH, ionic strength, and the specific ions in the medium [1]. Kinetic studies can quantify the rate of degradation under different conditions.
  • Evaluate Under Physiological Conditions: For drug development purposes, assess stability in biologically relevant environments (e.g., PBS buffer, pH 7-8, presence of other biomolecules) [3]. The cited research on thiol conjugation tested stability against various amino acids and small molecules [3].
  • Test for Oxidative Stability: Specifically for thiol derivatives, testing their propensity for oxidative disulfide formation is crucial, as this is a major instability pathway [2].

To help visualize a potential workflow for such a stability comparison, see the diagram below.

Start Start: Aniline Phosphinate and Thiol Derivatives Hydrolysis Hydrolysis Stability Test Start->Hydrolysis Oxidative Oxidative Stability Test Start->Oxidative Physiological Physiological Stability Test (PBS, Bio-relevant molecules) Start->Physiological Acidic Acidic Conditions (e.g., HCl, TFA) Hydrolysis->Acidic Basic Basic Conditions (e.g., NaOH, KOH) Hydrolysis->Basic Data Analyze Degradation: - Kinetics (Rate Constants) - Degradation Products Acidic->Data Basic->Data Oxidative->Data Physiological->Data Conclusion Draw Comparative Stability Conclusion Data->Conclusion

How to Proceed

Given that a direct comparison is not available in the readily accessible literature, you may need to delve deeper or generate experimental data:

  • Consult Specialized Databases: I recommend searching in specialized scientific databases like SciFinder, Reaxys, or detailed patent literature using more specific search terms such as "aniline-derived phosphinate hydrolysis kinetics" or "phosphinate vs thiol metabolic stability".
  • Perform Experimental Studies: The most definitive approach would be to synthesize the target compounds and conduct the comparative assays as outlined above.

References

NMR Characterization Methodology for Aniline-Derived Organophosphorus Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the general experimental protocols for NMR characterization from the available literature, which focused on phosphonates and α-aminophosphonates synthesized from aniline derivatives.

Aspect of Characterization Reported Experimental Protocol / Conditions
Instrumentation Bruker spectrometers operating at frequencies such as 360 MHz, 300 MHz, and 250 MHz for (^1)H; 90 MHz, 75 MHz, or 63 MHz for (^{13})C; and 101 MHz or 121 MHz for (^{31})P NMR [1] [2].
Sample Preparation Specific details on sample concentration or solvent volume were not provided in the available sources. The compounds were characterized as part of their synthesis verification [1] [2].
Key Spectral Data Chemical shifts reported for (^1)H, (^{13})C, and (^{31})P nuclei, providing fingerprints for the molecular structure [1] [2]. The (^{31})P NMR signal is particularly crucial for confirming the phosphorus environment.
Related Compound Studies characterized diethyl hydroxyphenyl α-aminophosphonates [1] and 4-phenyldiazenyl phenyl aminophosphonates [2], which are phosphonates synthesized using anilines.

How to Approach Method Validation

Since a direct protocol for aniline phosphinates is not available, you can establish a robust validation method by adapting and extending the general principles from related compounds.

  • Leverage Existing Protocols: The instrumentation and basic procedures for (^1)H, (^{13})C, and (^{31})P NMR from the phosphonate studies are directly applicable [1] [2]. These form a solid baseline for your experimental workflow.
  • Perform Control Experiments: To validate your specific phosphinate product, include control samples such as the starting aniline and any synthetic intermediates. Comparing their NMR spectra with your final product helps confirm successful reaction and purity.
  • Utilize Complementary Techniques: The search results show that researchers commonly use other spectroscopic methods alongside NMR for cross-validation. Consider incorporating:
    • FTIR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups (P=O, P-O-C, etc.) [1].
    • Mass Spectrometry (HRMS): For determining exact molecular mass and confirming molecular structure [2].
    • Elemental Analysis (CHN): To verify elemental composition [2].

The following diagram outlines a potential experimental workflow for characterizing and validating an aniline-derived phosphinate, building upon the principles found in the literature.

Start Synthesized Compound NMR NMR Analysis Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS DataCorrelation Correlate All Data NMR->DataCorrelation FTIR->DataCorrelation MS->DataCorrelation Valid Structure Validated DataCorrelation->Valid Data Consistent Uncertain Structure Uncertain DataCorrelation->Uncertain Data Inconsistent Uncertain->Start Re-evaluate Synthesis

References

aniline phosphinate X-ray crystallographic confirmation

Author: Smolecule Technical Support Team. Date: February 2026

X-ray Crystallography Workflow

For context, here is the general experimental workflow for determining a molecular structure via Single Crystal X-Ray Diffraction (SC-XRD), a primary method for confirmation [1].

workflow Start Purified Compound Crystallization Crystallization Start->Crystallization Obtain single crystal DataCollection X-ray Data Collection Crystallization->DataCollection Mount crystal Phasing Phasing and Data Processing DataCollection->Phasing Collect diffraction data ModelBuilding Model Building and Refinement Phasing->ModelBuilding Calculate electron density FinalStructure Final Confirmed Structure ModelBuilding->FinalStructure Validate structure

Comparison of Structural Biology Techniques

X-ray crystallography is one of several techniques for determining molecular structures. The table below compares the primary methods, based on data from the Protein Data Bank (PDB) [1].

Technique Typical Application Scope Key Advantages Key Limitations Approx. % of New PDB Deposits (2023)
X-ray Crystallography Proteins, nucleic acids, small molecules, protein-ligand complexes. Provides atomic-level resolution; gold standard for definitive structural confirmation [1] [2]. Requires high-quality single crystals, which can be difficult to obtain [1]. ~66% [1]
Cryo-Electron Microscopy (Cryo-EM) Large macromolecular complexes, membrane proteins. Does not require crystals; suitable for very large complexes [1]. Typically lower resolution than X-ray; less suitable for small molecules [1]. ~32% [1]
Nuclear Magnetic Resonance (NMR) Small proteins and complexes in solution. Studies dynamics and structure in solution; no crystallization needed [1]. Limited to smaller proteins; lower throughput [1]. ~2% [1]

References

aniline phosphinate theoretical calculations verification

Author: Smolecule Technical Support Team. Date: February 2026

Research Context and Available Data

Aniline phosphinate falls within the broader field of Protein-Protein Interaction (PPI) modulators, which are important in drug discovery. Computational methods are crucial for studying these molecules [1].

The search results indicate that aniline- and phosphinate-based compounds are investigated for their drug potential, but specific theoretical calculation data for "this compound" is not available in the searched literature. Experimental data for related compounds focuses on binding affinity and inhibitory activity [2].

Computational Methods for PPI Modulator Research

To guide your verification process, the table below summarizes computational methods relevant to studying compounds like this compound.

Method Category Specific Methods/Tools Primary Application in PPI Modulator Discovery
Structure-Based Virtual Screening DOCK, Consensus Score (CScore), Pharmacophore modeling [1] Identifying potential inhibitors by leveraging the 3D structure of a target protein.
Ligand-Based Virtual Screening Support Vector Machines (SVMs), Random Forests (RFs) [1] Screening compounds based on known active molecules, used when protein structure is less defined.
Binding Affinity Measurement Surface Plasmon Resonance (SPR) technology [2] Experimental validation of a compound's binding strength to the target protein.
Kinase Activity Assay Enzyme-Linked Immunosorbent Assay (ELISA) [2] Experimental measurement of a compound's functional impact on enzyme activity.

A Roadmap for Your Investigation

Based on the available information, here is a potential workflow you can follow to create your own comparison guide.

Start Start: this compound Theoretical Verification Step1 1. Obtain 3D Structure (Synthesis or Database) Start->Step1 Step2 2. Perform Quantum Chemical Calculations (e.g., DFT) Step1->Step2 Step3 3. Run Molecular Dynamics Simulations Step2->Step3 Step4 4. Predict Binding Affinity (Docking/Scoring) Step3->Step4 Step5 5. Experimental Validation (Binding/Activity Assays) Step4->Step5 Compare 6. Compare Theory vs. Experiment Step5->Compare

References

Comparative Properties of Polyaniline with Phosphonate and Phosphinate Additives

Author: Smolecule Technical Support Team. Date: February 2026

Property / Aspect Polyaniline with H-Phosphonates (e.g., DMPH, DEPH, DBPH, DPPH) [1] Polyaniline on Copper Phosphonate Materials [2] Stable Phosphonate Ester Derived from 3,4-Dichloroaniline [3]
Interaction/Nature "Pseudo-protonation" via hydrogen bonds (P...HN and POH...N); formation of conducting adducts [1] Oxidative polymerization catalyzed by Cu(II); host material is destroyed during reaction [2] Molecular synthesis via a multi-step mechanism involving a NH-acid [3]

| Key Experimental Data | - Conductivity: Increased from PANI EB (10⁻⁸–10⁻¹⁰ S cm⁻¹) to adducts (10⁻⁵–10⁻² S cm⁻¹) [1]

  • FTIR/Raman: Showed features of both doped (ES) and undoped (EB) PANI forms [1]
  • EPR: Confirmed presence of paramagnetic polaronic charge carriers [1] | - PXRD: Showed destruction of crystalline copper phosphonate host and formation of bulk copper metal [2]
  • FTIR: Confirmed the presence of polyaniline in the emeraldine salt form [2] | - Kinetics: Second-order rate constant (k₂) determined via UV spectrophotometry [3]
  • Theoretical Calculations: Used to determine the most stable isomer configuration [3] | | Primary Application Context | Fundamental study on molecular interactions and tuning conductivity in conducting polymers [1] | Catalyzed polymerization and formation of composite materials [2] | Kinetic and mechanistic study for organic synthesis; potential pharmacological applications [3] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies employed in the cited studies.

1. Protocol: Interaction of H-Phosphonates with Polyaniline Emeraldine Base (PANI EB) [1]

  • Synthesis of PANI EB: PANI was prepared by oxidizing 0.2 M aniline hydrochloride with 0.25 M ammonium peroxydisulfate in water at room temperature. The resulting conducting emeraldine salt (PANI ES) was converted to the non-conducting emeraldine base (PANI EB) by treatment with 0.5 M NH₄OH.
  • Adduct Formation: PANI EB powder was manually mixed with a specific H-phosphonate (DMPH, DEPH, DBPH, or DPPH) in an agate mortar for 10 minutes. The resulting paste was spread on a filter paper to remove excess liquid, and the solid product was dried at 40°C for 24 hours. The mass increase was measured to estimate the amount of H-phosphonate incorporated.
  • Characterization:
    • Conductivity: Measured on compressed pellets using the van der Pauw method.
    • Spectroscopy: FTIR, Raman, and EPR spectra were collected to analyze the chemical structure and electronic properties of the adducts.

2. Protocol: Polymerization of Aniline on Copper Phosphonate Materials [2]

  • Synthesis of Copper Phosphonates: Materials like copper carboxyethylphosphonate (CuCEP) and copper phenylphosphonate (CuPhP) were synthesized hydrothermally or by precipitation from aqueous solutions containing copper nitrate and the respective phosphonic acid.
  • Polymerization: The copper phosphonate solid (0.5 g) was refluxed in 20 cm³ of aniline for 18 hours. The resulting solid products were separated from the viscous black solution by filtration.
  • Characterization:
    • Powder X-ray Diffraction (PXRD): Used to identify crystalline phases, including the destruction of the host material and the formation of metallic copper.
    • FTIR Spectroscopy: Confirmed the formation of polyaniline in its conducting emeraldine salt form.
    • Elemental Analysis: Determined the composition of the final product.

3. Protocol: Kinetic Study of a Stable Phosphonate Ester [3]

  • Reaction: The reaction was carried out between triphenyl phosphite, dialkyl acetylenedicarboxylates, and 3,4-dichloroaniline (as a protic/nucleophilic reagent) in 1,2-dichloroethane.
  • Kinetic Monitoring: The reaction was monitored using UV spectrophotometry. The absorbance was plotted against time at a wavelength of 330 nm, which is characteristic of the product.
  • Data Analysis: The second-order rate constant (k₂) was calculated. The reaction was repeated at different temperatures, and the activation parameters (Eₐ, ΔH#, ΔS#, and ΔG#) were determined using the Arrhenius and Eyring equations.

Research Context and Pathways

The following diagram maps the logical relationships and research pathways connecting aniline, phosph(on)ates, and the resulting materials, based on the current literature.

G cluster_0 Pathway 1: Conducting Polymer Composites cluster_1 Pathway 2: Molecular Synthesis Aniline Aniline PANI_Emeraldine_Base Polyaniline (PANI) Emeraldine Base Aniline->PANI_Emeraldine_Base  Oxidative Polymerization Cu_Phosphonate_Polymerization PANI / Copper Composite Aniline->Cu_Phosphonate_Polymerization  Reflux with Cu Phosphonate  Catalytic Oxidation Phosphonates Phosphonates H_Phosphonate_Adduct Conducting PANI Adduct Phosphonates->H_Phosphonate_Adduct Phosphonates->Cu_Phosphonate_Polymerization MultiStepSynthesis Stable Phosphonate Ester Phosphonates->MultiStepSynthesis Phosphinates Phosphinates Phosphinates->H_Phosphonate_Adduct PANI_Emeraldine_Base->H_Phosphonate_Adduct  Mechanical Mixing  'Pseudo-protonation' Aniline_Derivative Aniline Derivative (e.g., 3,4-dichloroaniline) Aniline_Derivative->MultiStepSynthesis  Multi-step Reaction with  Phosphite & Acetylenedicarboxylate

Interpretation and Research Implications

The provided data and protocols highlight distinct research avenues rather than a direct comparison of two specific compounds.

  • For Tuning Conductive Polymers: The work with H-phosphonates and PANI [1] is a fundamental study on controlling material properties like conductivity through non-covalent interactions. This is significant for developing sensors, antistatic coatings, or electronic components.
  • For Composite Material Synthesis: The copper phosphonate study [2] demonstrates a route to create polymer-inorganic composites, albeit one that destroys the original inorganic framework. This is useful for exploring catalytic systems or novel material synthesis.
  • For Organic and Medicinal Chemistry: The synthesis of a stable phosphonate ester from a substituted aniline [3] is a classic investigation in organic reaction mechanisms and kinetics. This pathway is highly relevant for creating potential pharmaceutical agents or bioactive molecules.

To advance your research:

  • Focus on a Specific Angle: Determine whether your interest lies in material science (conductive polymers, composites) or molecular chemistry (synthesis of bioactive molecules).
  • Consult Specialized Literature: Deepen your search in the most relevant area. For phosphinates in drug discovery, look for recent papers on phosphinothricin or bisphosphonates [4] [5]. For advanced materials, investigate metal-organic frameworks (MOFs) based on phosphonates [6].

References

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Dates

Last modified: 08-15-2023

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